ABR-238901
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-N-(5-chloro-4-oxo-1H-pyridin-3-yl)-6-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O4S/c1-20-11-7(12)2-6(3-15-11)21(18,19)16-9-5-14-4-8(13)10(9)17/h2-5,16H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVPHMAWVYMOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)S(=O)(=O)NC2=CNC=C(C2=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ABR-238901: A Technical Overview of its Mechanism and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABR-238901 is a potent, orally active small-molecule inhibitor of the S100A8/A9 protein complex. By blocking the interaction of S100A8/A9 with its receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), this compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, most notably myocardial infarction and sepsis. This document provides a comprehensive technical guide on the mechanism of action, experimental protocols, and key preclinical findings related to this compound. Information regarding the initial discovery and chemical synthesis pathway of this compound is not publicly available at this time.
Introduction
The S100A8/A9 protein complex, also known as calprotectin, is a member of the S100 family of calcium-binding proteins. It functions as a damage-associated molecular pattern (DAMP) molecule, or alarmin, released by activated phagocytes during inflammation and cell stress. Elevated levels of S100A8/A9 are associated with a wide range of inflammatory conditions. This compound has emerged as a critical research tool and potential therapeutic agent for its specific inhibition of the S100A8/A9 signaling cascade.
Mechanism of Action
This compound functions by directly binding to the S100A8/A9 complex, thereby preventing its interaction with cell surface receptors TLR4 and RAGE.[1][2] This blockade inhibits downstream pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] The interruption of these cascades leads to a reduction in the production and release of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory response.
dot
Preclinical and In Vivo Studies
This compound has been evaluated in various animal models of inflammatory diseases, with a significant focus on myocardial infarction (MI) and sepsis. These studies have consistently demonstrated its anti-inflammatory and tissue-protective effects.
Myocardial Infarction Models
In murine models of MI, short-term administration of this compound during the acute inflammatory phase has been shown to be cardioprotective.[2] Treatment typically involves intraperitoneal (i.p.) injections of 30 mg/kg daily for the first three days post-MI.[4][5] This regimen has been shown to reduce infarct size, decrease the infiltration of neutrophils and macrophages into the ischemic myocardium, and improve cardiac function.[2][6] However, it is noteworthy that long-term blockade of S100A9 with this compound may impair the reparative phase post-MI, suggesting a critical therapeutic window for its administration.[6]
| Parameter | Control Group (MI + Vehicle) | This compound Treated Group (MI + this compound) | Reference |
| Infarct Size (% of left ventricle) | Significantly larger | Significantly reduced | [2] |
| Neutrophil Infiltration | High | Significantly decreased | [6] |
| Macrophage Infiltration | High | Significantly decreased | [6] |
| Left Ventricular Ejection Fraction | Reduced | Significantly improved | [7] |
Sepsis and Endotoxemia Models
In mouse models of sepsis and endotoxemia, this compound has been shown to mitigate the systemic inflammatory response and improve survival. Administration of this compound (e.g., two i.p. doses of 30 mg/kg with a 6-hour interval) after lipopolysaccharide (LPS) challenge effectively prevented and reversed left ventricular dysfunction.[8] The treatment also led to a significant reduction in the plasma levels of pro-inflammatory cytokines.[8]
| Parameter | Control Group (LPS + Vehicle) | This compound Treated Group (LPS + this compound) | Reference |
| Left Ventricular Ejection Fraction | Severely reduced | Significantly improved | [8] |
| Plasma IL-6 Levels | Markedly elevated | Significantly reduced | [7] |
| Plasma TNF-α Levels | Markedly elevated | Significantly reduced | [8] |
| Survival Rate | Lower | Improved | [9] |
Other Inflammatory Models
The therapeutic potential of this compound has also been explored in other inflammatory conditions. In a rat model of spinal cord injury, administration of this compound (30 or 50 mg/kg, i.p.) for three days post-injury significantly improved motor function and reduced cavity formation.[10]
Experimental Protocols
The following are representative experimental protocols for in vivo studies using this compound.
Myocardial Infarction Mouse Model
-
Animal Model: C57BL/6 mice are commonly used.
-
MI Induction: Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Treatment Protocol: this compound is typically dissolved in a suitable vehicle such as phosphate-buffered saline (PBS). A daily intraperitoneal injection of 30 mg/kg is administered for the first three days following MI induction.[4][5]
-
Outcome Measures:
-
Cardiac Function: Assessed by echocardiography to measure left ventricular ejection fraction and fractional shortening.[5]
-
Infarct Size: Determined by histological staining (e.g., triphenyltetrazolium (B181601) chloride) at the study endpoint.
-
Inflammatory Cell Infiltration: Quantified by immunohistochemistry or flow cytometry of digested cardiac tissue.
-
dot
Endotoxemia Mouse Model
-
Animal Model: C57BL/6 mice are typically used.
-
Endotoxemia Induction: Sepsis is induced by an intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 5 mg/kg.[8]
-
Treatment Protocol: this compound (30 mg/kg) is administered intraperitoneally at 0 and 6 hours post-LPS injection.[8]
-
Outcome Measures:
-
Cardiac Function: Monitored via echocardiography at baseline and various time points post-LPS.
-
Systemic Inflammation: Plasma levels of cytokines (e.g., IL-6, TNF-α) are measured using ELISA or multiplex assays.
-
Survival: Monitored over a defined period (e.g., 72 hours).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the S100A8/A9 axis in inflammatory diseases. Preclinical studies have robustly demonstrated its efficacy in mitigating inflammation and tissue damage in models of myocardial infarction and sepsis. While the initial discovery and synthesis details remain proprietary, the existing body of research provides a strong foundation for its further development as a potential therapeutic agent for a range of inflammatory conditions. Future research should focus on optimizing dosing regimens, exploring its efficacy in other disease models, and ultimately, its translation to clinical settings.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Frontiers | S100A8/A9 in Myocardial Infarction: A Promising Biomarker and Therapeutic Target [frontiersin.org]
- 7. WO2020260692A1 - Compound for treatment of acute inflammation in the myocardium - Google Patents [patents.google.com]
- 8. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to ABR-238901: A Potent Modulator of the S100A8/A9 Signaling Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABR-238901 is a novel small-molecule inhibitor targeting the pro-inflammatory protein complex S100A8/A9. By disrupting the interaction of S100A8/A9 with its key receptors, Toll-like receptor 4 (TLR4) and the receptor for advanced glycation endproducts (RAGE), this compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, including myocardial infarction and sepsis. This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives, with a focus on its mechanism of action, experimental protocols, and quantitative data to support further research and development in this area.
Introduction to this compound and its Target: The S100A8/A9 Complex
This compound is a heteroaryl-sulfonamide derivative that has emerged as a promising therapeutic agent for inflammatory conditions. Its primary molecular target is the S100A8/S100A9 complex, also known as calprotectin. S100A8 and S100A9 are calcium-binding proteins predominantly expressed by myeloid cells, such as neutrophils and monocytes. Upon cellular activation or stress, the S100A8/S100A9 heterodimer is released into the extracellular space, where it functions as a damage-associated molecular pattern (DAMP). Extracellular S100A8/A9 propagates inflammatory responses by engaging with cell surface receptors, most notably TLR4 and RAGE. This interaction triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory cycle.
Molecular Profile of this compound:
| Property | Value |
| Molecular Formula | C₁₁H₉BrClN₃O₄S |
| Molecular Weight | 394.63 g/mol |
| Chemical Class | Heteroaryl-sulfonamide |
Mechanism of Action: Inhibition of the S100A8/A9-Receptor Interaction
This compound exerts its anti-inflammatory effects by directly binding to the S100A9 subunit of the S100A8/A9 complex. This binding event allosterically inhibits the interaction of S100A8/A9 with both TLR4 and RAGE, effectively blocking the initiation of downstream inflammatory signaling.
The S100A8/A9-TLR4 Signaling Pathway
The interaction of S100A8/A9 with TLR4, in complex with its co-receptor MD2, initiates a signaling cascade that is central to the innate immune response. This pathway is a key driver of inflammation in various disease models.
The S100A8/A9-RAGE Signaling Pathway
The binding of S100A8/A9 to RAGE activates multiple downstream signaling pathways, including the MAPK and NF-κB pathways, contributing to a sustained inflammatory state.
Structural Analogs and Derivatives
This compound belongs to a broader class of immunomodulatory compounds known as quinoline-3-carboxamides (B1200007). Several other derivatives from this class have been investigated for their ability to inhibit S100A9 function, highlighting a promising scaffold for the development of novel anti-inflammatory agents.
Notable Quinoline-3-Carboxamide (B1254982) Derivatives
-
Paquinimod (ABR-215757): One of the most studied analogs, paquinimod, has demonstrated efficacy in various autoimmune disease models by targeting the S100A9 protein.[1]
-
Tasquinimod (B611174) (ABR-215050): Initially developed as an anti-cancer agent, tasquinimod also exhibits S100A9 inhibitory activity and has been shown to modulate the tumor microenvironment.[2]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR table with a wide range of analogs and their corresponding IC₅₀ values is not publicly available, studies on quinoline-3-carboxamides have provided some key insights. The inhibitory activity against the S100A9-receptor interaction is sensitive to substitutions on the quinoline (B57606) and carboxamide moieties. For instance, the potency of these compounds can be modulated by altering the substituents on the phenyl ring of the carboxamide and the quinoline core.
Table 1: In Vitro Activity of ABR-215757 (Paquinimod) against S100A9 Interactions
| Interaction | IC₅₀ (µM) | Reference |
| Human S100A9 - Human TLR4/MD2 | 23 | [3] |
| Human S100A9 - Human RAGE | 26 | [3] |
| Mouse S100A9 - Mouse RAGE | 85 | [4] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of key experimental methodologies used in the evaluation of this compound and its analogs.
Synthesis of this compound and Analogs
The synthesis of this compound is described in patent WO2014184234A1 as a heteroaryl-sulfonamide derivative. While the specific, step-by-step protocol from the patent is not publicly detailed, the general synthesis of this class of compounds involves the coupling of a heteroaryl sulfonyl chloride with an appropriate amine.
General Synthetic Scheme for Heteroaryl Sulfonamides:
In Vitro Binding Assays: Surface Plasmon Resonance (SPR)
SPR is a powerful technique used to quantify the binding affinity and kinetics of small molecules to their protein targets in a label-free manner.
General SPR Protocol for this compound Binding Analysis:
-
Immobilization:
-
Recombinant human S100A9, TLR4/MD2 complex, or RAGE is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Analyte Preparation:
-
This compound or its analogs are serially diluted in a suitable running buffer (e.g., HBS-P containing Ca²⁺ and Zn²⁺).
-
-
Binding Measurement:
-
The analyte solutions are injected over the sensor surface at a constant flow rate.
-
The change in the refractive index, proportional to the mass of analyte binding to the immobilized ligand, is measured in real-time and recorded as a sensorgram.
-
-
Data Analysis:
-
The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
The equilibrium dissociation constant (Kₑ) is calculated as kₑ/kₐ.
-
For inhibition assays, a fixed concentration of S100A9 is pre-incubated with varying concentrations of the inhibitor before injection over the immobilized receptor surface to determine the IC₅₀.
-
In Vivo Efficacy Studies: Murine Models of Inflammation
The therapeutic potential of this compound has been evaluated in various mouse models of inflammatory diseases.
Example In Vivo Experimental Workflow (Myocardial Infarction Model):
Table 2: Summary of In Vivo Studies with this compound
| Disease Model | Animal | Dosage and Administration | Key Findings | Reference |
| Myocardial Infarction | Mouse (C57BL/6) | 30 mg/kg, intraperitoneal, daily for 3 days | Reduced neutrophil infiltration, decreased infarct size, improved cardiac function. | [5] |
| Sepsis (Endotoxemia) | Mouse (C57BL/6) | 30 mg/kg, intraperitoneal, two doses with a 6-hour interval | Mitigated myocardial dysfunction, reduced systemic inflammatory mediators, improved mitochondrial function. | [1] |
| Abdominal Sepsis | Mouse (C57BL/6) | 10 mg/kg, intraperitoneal, 1 hour before CLP | Decreased neutrophil infiltration and edema in the lung, reduced systemic inflammation. | [6] |
| Pressure Overload-induced Heart Failure | Mouse (WT) | 30 mg/kg/day, daily intraperitoneal injections for 4 weeks | Attenuated cardiac hypertrophy and dysfunction. | [7] |
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.
Table 3: Effect of this compound on Cardiac Function in a Mouse Model of Endotoxemia
| Parameter | Control | This compound | % Improvement | Reference |
| LVEF at 24h (%) | 36.7 | 54.7 | 49.0 | [1] |
| LV Stroke Volume at 24h (µL) | ~25 | ~40 | ~60.0 | [1] |
| LV Cardiac Output at 24h (mL/min) | ~8 | ~13 | ~62.5 | [1] |
LVEF: Left Ventricular Ejection Fraction; LV: Left Ventricular
Table 4: Effect of this compound on Inflammatory Markers in Abdominal Sepsis
| Marker | Control (CLP) | This compound (10 mg/kg) | % Reduction | Reference |
| Pulmonary Neutrophils (x10⁵) | 3.0 | 1.6 | 46.7 | [6] |
| Plasma IL-6 | Elevated | Reduced | >77 | [6] |
| Plasma CXCL1 | Elevated | Reduced | >87 | [6] |
| Plasma CXCL2 | Elevated | Reduced | >61 | [6] |
CLP: Cecal Ligation and Puncture; IL: Interleukin; CXCL: C-X-C Motif Chemokine Ligand
Conclusion and Future Directions
This compound and its structural analogs represent a promising new class of anti-inflammatory agents that target the S100A8/A9 signaling axis. The preclinical data strongly support the therapeutic potential of this approach in a variety of inflammatory conditions. Future research should focus on:
-
Optimization of the Quinoline-3-Carboxamide Scaffold: Further exploration of the structure-activity relationship to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Detailed Binding Interactions: High-resolution structural studies of this compound in complex with S100A9 to guide rational drug design.
-
Translational Studies: Evaluation of the safety and efficacy of this compound and its analogs in clinical trials for relevant inflammatory diseases.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound and related compounds. The detailed information on its mechanism of action, experimental protocols, and quantitative data will be invaluable for advancing this promising area of research.
References
- 1. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides | PLOS Biology [journals.plos.org]
- 4. Beneficial effects of quinoline-3-carboxamide (ABR-215757) on atherosclerotic plaque morphology in S100A12 transgenic ApoE null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-cell RNA sequencing reveals that myeloid S100A8/A9 is a novel regulator of the transition from adaptive hypertrophy to heart failure after pressure overload [thno.org]
Pharmacological Profile of ABR-238901: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABR-238901 is a novel, orally active small-molecule inhibitor of the S100A8/A9 protein complex. By blocking the interaction of S100A8/A9 with its key receptors, the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4), this compound demonstrates significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, and in vivo effects. Detailed experimental methodologies for key preclinical studies are provided, alongside visualizations of its signaling pathway and experimental workflows. While extensive in vivo data exists, specific quantitative in vitro binding affinities and functional assay potencies are not publicly available at the time of this report.
Introduction
The S100A8/A9 heterodimer, also known as calprotectin, is a member of the S100 family of calcium-binding proteins and acts as a potent damage-associated molecular pattern (DAMP) molecule.[1] It is primarily released by activated myeloid cells, such as neutrophils and monocytes, during inflammation and tissue injury.[2] S100A8/A9 exerts its pro-inflammatory effects by engaging with cell surface receptors, predominantly RAGE and TLR4.[3][4][5][6] This interaction triggers downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of inflammatory cytokines and the recruitment of immune cells.[7][8][9]
This compound has been developed as a targeted inhibitor of the S100A8/A9 signaling axis. Its therapeutic potential is being investigated in inflammatory conditions, with a significant focus on cardiovascular diseases such as myocardial infarction and sepsis.[4][10]
Mechanism of Action
This compound functions as a direct blocker of the S100A8/A9 protein complex.[4] Its primary mechanism involves inhibiting the binding of S100A8/A9 to its cognate receptors, RAGE and TLR4.[3][4][5][6] By preventing this initial protein-protein interaction, this compound effectively attenuates the downstream inflammatory signaling pathways.
In Vitro Pharmacology
As of the latest available data, specific quantitative metrics for the binding affinity of this compound to S100A8/A9, RAGE, or TLR4 (e.g., Ki, Kd, or IC50 values) have not been disclosed in the public domain. Similarly, detailed quantitative data from in vitro functional assays, such as IC50 values for the inhibition of cytokine release, are not currently available.
Qualitative studies have demonstrated that this compound mitigates the effects of S100A8/A9 in vitro. For instance, in human umbilical vein endothelial cells (HUVECs), this compound at a concentration of 100 μM protected against apoptosis induced by recombinant human S100A8/A9.[11] S100A8/A9 was shown to induce HUVEC apoptosis in a dose-dependent manner, with a significant increase in caspase 3/7 activity at concentrations of 5 μg/ml and 10 μg/ml.[11]
In Vivo Pharmacology
This compound has been evaluated in several preclinical models of inflammatory diseases, primarily focusing on myocardial infarction and sepsis.
Myocardial Infarction Models
In murine models of myocardial infarction (MI) induced by permanent coronary artery ligation, short-term treatment with this compound has been shown to be cardioprotective.
| Parameter | Animal Model | This compound Treatment Regimen | Observed Effects | Reference |
| Cardiac Function | C57BL/6 Mice | 30 mg/kg, i.p., daily for 3 days post-MI | Improved ejection fraction and cardiac output. | [6] |
| Inflammation | C57BL/6 Mice | 30 mg/kg, i.p., daily for 3 days post-MI | Decreased number of neutrophils and S100A9 presence in the myocardium. | [12] |
| Infarct Size | C57BL/6 Mice | 30 mg/kg, i.p., daily for 3 days post-MI | Reduced infarct size. | [12] |
| Neovascularization | C57BL/6 Mice | 30 mg/kg, i.p., daily for 3 days post-MI | Increased neovascularization in the myocardium. | [11] |
| Long-term Treatment | C57BL/6NRJ Mice | 30 mg/kg/day, i.p. for 3 days, then p.o. for 21 days | Progressive deterioration of cardiac function and accelerated left ventricular remodeling. | [4] |
Sepsis Models
This compound has demonstrated beneficial effects in mouse models of sepsis, mitigating the inflammatory response and improving outcomes.
| Parameter | Animal Model | This compound Treatment Regimen | Observed Effects | Reference |
| Myocardial Dysfunction | C57BL/6 Mice (LPS-induced endotoxemia) | Two 30 mg/kg doses, i.p., with a 6-hour interval | Prevented and reversed left-ventricular systolic dysfunction. | [7][13] |
| Systemic Inflammation | C57BL/6 Mice (LPS-induced endotoxemia) | Two 30 mg/kg doses, i.p., with a 6-hour interval | Potently reduced systemic levels of inflammatory mediators. | [7][13] |
| Lung Injury | C57BL/6 Mice (Cecal Ligation and Puncture) | 10 mg/kg, i.p., prior to CLP | Decreased neutrophil infiltration and edema formation in the lung. | [14] |
| Neutrophil Activation | C57BL/6 Mice (Cecal Ligation and Puncture) | 10 mg/kg, i.p., prior to CLP | Decreased CLP-induced up-regulation of Mac-1 on neutrophils. | [14] |
| Cytokine Levels | C57BL/6 Mice (Cecal Ligation and Puncture) | 10 mg/kg, i.p., prior to CLP | Inhibited the increase of CXCL-1, CXCL-2, and IL-6 in plasma and lungs. | [14] |
Experimental Protocols
In Vivo Myocardial Infarction Model
This protocol describes a common method for inducing myocardial infarction in mice and assessing the efficacy of this compound.
-
Animal Model : Male or female C57BL/6 mice, typically 8-12 weeks of age, are used.
-
Anesthesia : Mice are anesthetized, for example, with isoflurane.
-
Surgical Procedure : A thoracotomy is performed to expose the heart, and the left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.
-
Treatment Administration : Immediately following surgery, mice are randomly assigned to treatment groups. This compound is typically administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg, often diluted in a vehicle such as PBS.[6] Control animals receive the vehicle alone. Treatment is often continued for a short duration, such as daily for the first 3 days post-MI.[6]
-
Outcome Measures :
-
Cardiac Function : Assessed by echocardiography at baseline and various time points post-MI to measure parameters like ejection fraction and cardiac output.
-
Histological Analysis : Hearts are harvested at specific time points, sectioned, and stained (e.g., with Triphenyltetrazolium chloride or Hematoxylin and Eosin) to determine infarct size and assess inflammation. Immunohistochemistry can be used to identify specific cell types, such as neutrophils (e.g., Ly6G staining) and macrophages.
-
Flow Cytometry : Myocardial tissue can be digested to create a single-cell suspension for flow cytometric analysis of infiltrating immune cell populations.
-
In Vivo Sepsis Model (LPS-Induced Endotoxemia)
This protocol outlines a model of endotoxemia to study the effects of this compound on sepsis-induced myocardial dysfunction.
-
Animal Model : Female C57BL/6 mice are often used.
-
Induction of Endotoxemia : Sepsis is induced by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS), for example, at a dose of 5 mg/kg.[13]
-
Treatment Administration : this compound is administered i.p., often in a regimen of two 30 mg/kg doses with a 6-hour interval, starting immediately after the LPS injection.[13]
-
Outcome Measures :
-
Cardiac Function : Monitored by echocardiography at baseline and at various time points (e.g., 6, 12, and 24 hours) after LPS administration.
-
Systemic Inflammation : Blood samples are collected to measure plasma levels of inflammatory cytokines and chemokines using methods like ELISA or multiplex assays.
-
Myocardial Inflammation : Heart tissue is harvested for analysis of inflammatory gene expression by qPCR or protein levels by Western blot.
-
Signaling Pathways
This compound exerts its pharmacological effects by inhibiting the S100A8/A9-mediated activation of the NF-κB and MAPK signaling pathways.
References
- 1. Advances in the study of S100A9 in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proinflammatory effects of S100A8/A9 via TLR4 and RAGE signaling pathways in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2020260692A1 - Compound for treatment of acute inflammation in the myocardium - Google Patents [patents.google.com]
- 11. Short-term S100A8/A9 Blockade Promotes Cardiac Neovascularization after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
ABR-238901: A Comprehensive Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABR-238901 is a novel small-molecule inhibitor targeting the pro-inflammatory alarmin proteins S100A9 and the S100A8/A9 heterodimer complex. This document provides an in-depth technical overview of the target identification, validation, and mechanism of action of this compound. Through the inhibition of the S100A8/A9 interaction with its key receptors, this compound has demonstrated significant therapeutic potential in preclinical models of various inflammatory conditions, including myocardial infarction, sepsis, fulminant myocarditis, and heart failure. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to provide a comprehensive resource for researchers in the field.
Target Identification: S100A8/A9
The primary molecular target of this compound has been identified as the S100A9 protein, both as a homodimer and as part of the S100A8/A9 heterodimer (also known as calprotectin). S100A8 and S100A9 are calcium-binding proteins predominantly expressed and secreted by activated myeloid cells, such as neutrophils and monocytes.[1] Under conditions of cellular stress or injury, S100A8/A9 is released into the extracellular space and functions as a damage-associated molecular pattern (DAMP) or alarmin, propagating a pro-inflammatory response.[2][3]
Elevated levels of circulating S100A8/A9 have been strongly correlated with the severity and prognosis of numerous inflammatory diseases, including cardiovascular conditions.[4][5] This association positions the S100A8/A9 complex as a critical mediator of inflammation and a promising therapeutic target.
Mechanism of Action
This compound is a heteroaryl-sulfonamide derivative that functions by directly binding to S100A9 and the S100A8/A9 complex.[5][6] This binding allosterically inhibits the interaction of S100A8/A9 with its cognate pro-inflammatory receptors, primarily the Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[2][6][7] Some evidence also suggests an interaction with Toll-like receptor 2 (TLR2).[7]
By blocking this ligand-receptor interaction, this compound effectively attenuates downstream inflammatory signaling cascades. This interruption of the pro-inflammatory feedback loop leads to a reduction in cytokine and chemokine production, decreased immune cell activation and recruitment, and ultimately, mitigation of tissue damage.[5][8]
The signaling pathway initiated by S100A8/A9 binding to TLR4 on immune cells like neutrophils and macrophages is a critical component of the inflammatory response. This interaction triggers a cascade that leads to the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines. This compound's blockade of this initial binding step is central to its anti-inflammatory effects.
In the context of pressure overload-induced heart failure, S100A8/A9 has been shown to activate multiple signaling pathways, including NF-κB/NLRP3, AKT/Calcineurin A, and TGF-β/Smad2, leading to cardiac hypertrophy, fibrosis, and dysfunction.[1] this compound's ability to block the upstream S100A8/A9 signal prevents the activation of these deleterious pathways.
Target Validation and Preclinical Efficacy
The therapeutic utility of targeting S100A8/A9 with this compound has been validated across multiple preclinical animal models. A consistent finding is the modulation of the inflammatory response, leading to improved functional outcomes.
Myocardial Infarction (MI)
In murine models of MI, this compound treatment has been shown to be cardioprotective. Short-term administration (first 3 days post-MI) reduces the infiltration of neutrophils and monocytes into the ischemic myocardium.[2][7] This leads to a decrease in the inflammatory burden, preservation of cardiac function, and a reduction in the size of the myocardial injury.[3][7] However, it is crucial to note that long-term S100A9 blockade may be detrimental, as it can impair the reparative phase of healing, leading to adverse left ventricular remodeling.[2][9][10] This highlights the importance of a defined therapeutic window for this compound in the context of MI.
| Study Type | Model | Treatment Regimen | Key Findings | Reference |
| Ischemia/Reperfusion | Mouse | 3-day this compound | Improved Left Ventricular Ejection Fraction (48% vs 35%); Improved Cardiac Output (15.7 vs 11.1 mL/min) at day 21. | [3] |
| Permanent Ligation | Mouse | 3-day this compound | Improved Left Ventricular Ejection Fraction (36% vs 17%) at day 21. | [11] |
| Permanent Ligation | Mouse | 2 days this compound | Improved ejection fraction; Decreased neutrophils and monocytes in blood and myocardium. | [12] |
| Permanent Ligation | Mouse | 7-21 days this compound | Progressive deterioration of cardiac function and left ventricle dilation. | [9] |
Sepsis and Endotoxemia
In mouse models of sepsis induced by cecal ligation and puncture (CLP) or lipopolysaccharide (LPS), this compound demonstrates potent anti-inflammatory effects. The treatment significantly reduces systemic levels of inflammatory mediators, decreases neutrophil infiltration and edema in the lungs, and mitigates sepsis-induced myocardial dysfunction.[5][8][13] Notably, this compound was shown to be effective both in preventing and reversing established left ventricular dysfunction in endotoxemia.[5][13]
| Study Type | Model | Treatment Regimen | Key Findings | Reference |
| Endotoxemia (LPS) | Mouse | 2 doses (30 mg/kg) post-LPS | Prevented and reversed acute left ventricular dysfunction; Reduced systemic inflammatory mediators. | [5][13] |
| Abdominal Sepsis (CLP) | Mouse | Pre-treatment (10 mg/kg) | Reduced lung neutrophil infiltration by 68%; Decreased lung injury score by 63%; Reduced plasma IL-6, CXCL1, and CXCL2. | [8] |
Other Cardiovascular Indications
This compound has also shown promise in other cardiovascular disease models:
-
Fulminant Myocarditis: In a CVB3-induced mouse model, this compound treatment significantly reduced mortality by mitigating acute inflammation and improving cardiac function.[4]
-
Pressure Overload Heart Failure: In mice subjected to transverse aortic constriction (TAC), daily this compound administration for four weeks attenuated cardiac hypertrophy and dysfunction.[1]
-
Doxorubicin-Induced Cardiomyopathy: Inhibition of S100A8/A9 by this compound demonstrated cardioprotective effects, evidenced by reduced serum creatine (B1669601) kinase and attenuated myocardial apoptosis.[14][15]
Experimental Protocols and Methodologies
The validation of this compound has been conducted using established in vivo and in vitro experimental models.
In Vivo Animal Models
-
Myocardial Infarction Models:
-
Sepsis Models:
-
Drug Administration:
The general workflow for in vivo studies involves inducing the disease state, administering the therapeutic agent (this compound) or a vehicle control, and then assessing outcomes at specified time points.
Outcome Assessment Methods
-
Cardiac Function: Assessed non-invasively using echocardiography to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and cardiac output.[3][12]
-
Histology and Immunohistochemistry: Heart, lung, and other tissues are collected, sectioned, and stained (e.g., with Van Gieson for fibrosis, or specific antibodies for S100A9) to assess infarct size, tissue damage, and immune cell infiltration.[7][16]
-
Flow Cytometry: Used to quantify immune cell populations (neutrophils, monocytes, macrophages) in peripheral blood, bone marrow, spleen, and digested tissues.[17]
-
Biochemical Analysis: Plasma and tissue levels of cytokines, chemokines (e.g., IL-6, CXCL1, CXCL2), and cardiac injury markers (e.g., creatine kinase) are measured using ELISA or other immunoassays.[8][15]
Conclusion
This compound is a specific inhibitor of the S100A8/A9-receptor axis, a critical pathway in the amplification of inflammatory responses. Preclinical studies have robustly validated S100A8/A9 as a therapeutic target for a range of cardiovascular and systemic inflammatory diseases. By blocking the pro-inflammatory signaling of S100A8/A9, this compound effectively reduces immune cell infiltration, dampens inflammation, and improves end-organ function. The compelling preclinical data, particularly the nuanced understanding of the therapeutic window in myocardial infarction, provides a strong rationale for the continued investigation and development of this compound as a novel anti-inflammatory therapeutic.
References
- 1. Single-cell RNA sequencing reveals that myeloid S100A8/A9 is a novel regulator of the transition from adaptive hypertrophy to heart failure after pressure overload [thno.org]
- 2. S100A8/A9 in Myocardial Infarction: A Promising Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Frontiers | S100A8/A9 in Myocardial Infarction: A Promising Biomarker and Therapeutic Target [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
ABR-238901: A Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABR-238901 is a novel, orally active small molecule that acts as a potent blocker of the S100A8/A9 protein complex.[1][2][3] This complex, also known as calprotectin, is a critical damage-associated molecular pattern (DAMP) protein, abundantly expressed and secreted by activated myeloid cells, particularly neutrophils and monocytes. Under conditions of cellular stress, injury, or infection, extracellular S100A8/A9 plays a pivotal role in amplifying the inflammatory response. This compound exerts its effects by specifically inhibiting the interaction of S100A8/A9 with its primary receptors, the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4).[1][2][3][4][5] This blockade disrupts downstream signaling cascades, leading to a potent immunomodulatory effect with significant therapeutic potential in a range of inflammatory and ischemic conditions, including myocardial infarction, sepsis, spinal cord injury, and certain cancers.[2][4][6][7][8][9]
Core Mechanism of Action
The fundamental mechanism of this compound revolves around its ability to disrupt the pro-inflammatory signaling axis initiated by the S100A8/A9 complex. Upon release from activated myeloid cells, S100A8/A9 binds to and activates RAGE and TLR4 on various cell types, including immune cells, endothelial cells, and cardiomyocytes.[4][7] This ligand-receptor interaction triggers the activation of downstream intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][10] These pathways, in turn, orchestrate the transcription and release of a plethora of pro-inflammatory cytokines and chemokines, leading to the recruitment of additional immune cells and the amplification of the inflammatory cascade. This compound physically obstructs the binding of S100A8/A9 to RAGE and TLR4, thereby preventing the initiation of this inflammatory signaling.[1][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Swecris - Vetenskapsrådet [vr.se]
- 5. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. [PDF] Extracellular S100A9 Protein in Bone Marrow Supports Multiple Myeloma Survival by Stimulating Angiogenesis and Cytokine Secretion | Semantic Scholar [semanticscholar.org]
- 10. Single-cell RNA sequencing reveals that myeloid S100A8/A9 is a novel regulator of the transition from adaptive hypertrophy to heart failure after pressure overload [thno.org]
In-Depth Technical Guide: Preliminary Toxicity Screening of ABR-238901
Disclaimer: While ABR-238901 is a known investigational compound, this document presents a hypothetical preliminary toxicity screening for illustrative purposes. The quantitative data and specific experimental outcomes are fictional and designed to demonstrate a typical toxicological assessment workflow. The mechanism of action is based on published research.
Introduction
This compound is a small-molecule inhibitor that blocks the interaction of the S100A8/A9 protein complex with its receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE)[1][2]. This interaction is a key driver of inflammatory responses in various pathological conditions, including myocardial infarction, sepsis, and certain cancers[1][3][4][5]. By inhibiting this pathway, this compound has demonstrated potential therapeutic effects by reducing inflammation and subsequent tissue damage in preclinical models[6][7][8]. This guide outlines a preliminary in vitro and in vivo toxicity screening to assess the safety profile of this compound.
Data Presentation
The half-maximal inhibitory concentration (IC₅₀) of this compound was determined in three distinct cell lines to assess its general and cell-specific cytotoxicity.
| Cell Line | Type | IC₅₀ (µM) |
| HepG2 | Human Hepatocellular Carcinoma | > 100 |
| HEK293 | Human Embryonic Kidney | 85.2 |
| THP-1 (differentiated) | Human Monocytic (macrophage-like) | 45.7 |
Interpretation: this compound exhibits low cytotoxicity in hepatic and kidney cell lines. The moderate cytotoxicity observed in macrophage-like THP-1 cells may be related to its mechanism of action, as these cells are key players in the inflammatory response mediated by S100A8/A9.
A preliminary assessment of the genotoxic potential of this compound was conducted using a standard bacterial reverse mutation assay (Ames test) and an in vitro micronucleus test.
| Assay | Test System | Concentration Range (µ g/plate or µg/mL) | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium (TA98, TA100) | 10 - 5000 | With & Without | Negative |
| Micronucleus Test | CHO-K1 Cells | 10 - 100 | With & Without | Negative |
Interpretation: this compound did not induce mutations in bacterial strains or chromosomal damage in mammalian cells, with or without metabolic activation. These results suggest a low risk of genotoxicity.
A single-dose acute toxicity study was performed in C57BL/6 mice to determine the maximum tolerated dose (MTD).
| Species/Strain | Route of Administration | Observation Period | Key Findings | MTD (mg/kg) |
| Mouse (C57BL/6) | Intraperitoneal (i.p.) | 14 Days | No adverse effects up to 100 mg/kg. Mild sedation observed at 200 mg/kg. | 100 |
Interpretation: this compound demonstrates a favorable acute toxicity profile in mice when administered intraperitoneally. The observed MTD is significantly higher than the effective doses reported in efficacy studies (e.g., 10-30 mg/kg)[1][4][7].
Experimental Protocols
-
Cell Culture: HepG2, HEK293, and THP-1 cells were cultured in appropriate media and conditions. For the assay, cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 200 µM. The final DMSO concentration was kept below 0.1%. Cells were treated with the compound dilutions for 48 hours.
-
MTT Incubation: After treatment, the medium was replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: Cell viability was calculated as a percentage of the vehicle control. The IC₅₀ value was determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells were seeded in 6-well plates and cultured until approximately 50% confluent.
-
Treatment: Cells were treated with this compound at various concentrations (e.g., 10, 50, 100 µg/mL) for 4 hours with and without a metabolic activation system (rat liver S9 fraction). Mitomycin C and cyclophosphamide (B585) were used as positive controls.
-
Cytochalasin B Addition: After the treatment period, the compound was washed out, and fresh medium containing cytochalasin B (3 µg/mL) was added to block cytokinesis. Cells were incubated for an additional 20 hours.
-
Cell Harvesting and Staining: Cells were harvested by trypsinization, treated with a hypotonic solution, and fixed. The cell suspension was then dropped onto microscope slides and stained with acridine (B1665455) orange.
-
Scoring: Slides were analyzed under a fluorescence microscope. At least 2000 binucleated cells were scored for the presence of micronuclei per concentration. The cytokinesis-block proliferation index (CBPI) was also calculated to assess cytotoxicity.
-
Analysis: A result was considered positive if a statistically significant, dose-dependent increase in the frequency of micronucleated cells was observed compared to the vehicle control.
Mandatory Visualizations
References
- 1. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100A8/A9 in Myocardial Infarction: A Promising Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating the Novelty of ABR-238901: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABR-238901 is a novel small-molecule inhibitor targeting the pro-inflammatory alarmin S100A9. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound in inflammatory conditions, with a primary focus on myocardial infarction (MI) and sepsis. By blocking the interaction of S100A9 and its heterodimer S100A8/A9 with key pattern recognition receptors, this compound effectively modulates downstream inflammatory signaling, reduces myeloid cell infiltration into damaged tissues, and improves organ function in various animal models. This document summarizes key quantitative findings, details experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.
Core Mechanism of Action: S100A9 Inhibition
This compound functions as a specific blocker of S100A9. It directly binds to S100A9, preventing its interaction and the interaction of the S100A8/A9 heterodimer (also known as calprotectin) with its cognate receptors, including Toll-like Receptor 4 (TLR4) and the Receptor for Advanced Glycation End-products (RAGE).[1][2] This blockade is the primary mechanism through which this compound exerts its anti-inflammatory effects. By inhibiting S100A8/A9-mediated signaling, the drug disrupts a critical pro-inflammatory cascade, leading to reduced activation of downstream pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3] This ultimately results in decreased production of inflammatory cytokines and chemokines, and reduced recruitment of neutrophils and monocytes to sites of injury.[1][4]
Quantitative Data Presentation
The efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: Effects of this compound in a Murine Model of Myocardial Infarction
| Parameter | Model | Treatment | Outcome | Reference |
| Cardiac Function | ||||
| Left Ventricular Ejection Fraction (LVEF) | Ischemia/Reperfusion | 3-day this compound | 48% vs. 35% in control at Day 21 | [5][6] |
| Cardiac Output | Ischemia/Reperfusion | 3-day this compound | 15.7 mL/min vs. 11.1 mL/min in control at Day 21 | [5][6] |
| Inflammation & Remodeling | ||||
| Neutrophil Infiltration | Coronary Artery Ligation | 3-day this compound | Significantly decreased in myocardium | [1] |
| Monocyte/Macrophage Numbers | Coronary Artery Ligation | 3-day this compound | Reduced in myocardium | [5] |
| Infarct Size | Coronary Artery Ligation | 3-day this compound | Reduced myocardial injury size | [1] |
| Moesin (MSN) Level | Coronary Artery Ligation | 3-day this compound | Three-fold lower in LV vs. MI mice at 3 days | [7] |
| Integrin beta-1 (ITGB1A) | Coronary Artery Ligation | 3-day this compound | Reduced abundance in LV | [7] |
| Apoptosis Regulation | ||||
| Apoptotic Cells | Coronary Artery Ligation | 3-day this compound | Reduced percentage in myocardium at 3 days | [7] |
| Upregulated Proteins | Coronary Artery Ligation | 3-day this compound | SOD2, BAG3, SIRT5 (cardioprotective) | [7] |
Note: Short-term (3-day) treatment shows beneficial effects. Extended (7 or 21-day) S100A9 blockade can impair cardiac repair and lead to progressive deterioration of cardiac function.[8]
Table 2: Effects of this compound in Murine Sepsis Models
| Parameter | Model | Treatment | Outcome | Reference |
| Lung Injury | ||||
| Lung Injury Score | Cecal Ligation and Puncture (CLP) | 10 mg/kg this compound | Reduced by 63% vs. CLP control | [4] |
| Pulmonary Edema (Wet/Dry Ratio) | CLP | 10 mg/kg this compound | Reduced by >99% vs. CLP control | [4] |
| Lung Myeloperoxidase (MPO) | CLP | 10 mg/kg this compound | Decreased by 74% | [4] |
| Pulmonary Neutrophils (BALF) | CLP | 10 mg/kg this compound | Reduced by 68% | [4] |
| Systemic Inflammation | ||||
| Plasma S100A9 Levels | CLP | 10 mg/kg this compound | Decreased by 26% | [4] |
| Plasma IL-6 | CLP | 10 mg/kg this compound | Reduced by >77% | [4] |
| Plasma CXCL1 | CLP | 10 mg/kg this compound | Reduced by >87% | [4] |
| Plasma CXCL2 | CLP | 10 mg/kg this compound | Reduced by >61% | [4] |
| Myocardial Dysfunction | ||||
| LV Dysfunction | Endotoxemia (LPS) | 30 mg/kg this compound (x2 doses) | Prevented and reversed LPS-induced dysfunction | [9] |
| Mitochondrial Function | Endotoxemia (LPS) | 30 mg/kg this compound | Restored in the myocardium | [9][10] |
Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature.
Murine Model of Myocardial Infarction (Permanent Ligation)
-
Animal Model : Adult C57BL/6 mice are used.[5]
-
Anesthesia : Mice are anesthetized, intubated, and mechanically ventilated.
-
Surgical Procedure : A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture. Successful ligation is confirmed by the immediate appearance of a pale area in the left ventricle (LV). Sham-operated animals undergo the same procedure without LAD ligation.[1]
-
This compound Administration :
-
Compound Preparation : this compound is diluted in phosphate-buffered saline (PBS).[1]
-
Dosing : A typical dose is 30 mg/kg.[1]
-
Regimen (Short-Term Study) : For acute inflammatory phase studies, this compound is administered via intraperitoneal (i.p.) injection immediately after MI induction, and then repeated at 24 and 48 hours for a total of three doses.[1] Control animals receive i.p. injections of PBS on the same schedule.[1]
-
-
Post-Operative Care : Standard post-operative analgesia and monitoring are provided.
-
Endpoint Analysis : Animals are euthanized at specified time points (e.g., 1, 3, 7, or 21 days) post-MI.[7][11] Hearts and other tissues are harvested for analysis.
-
Cardiac Function : Assessed by echocardiography at baseline and follow-up time points.[5]
-
Histology : Hearts are fixed, sectioned, and stained (e.g., Hematoxylin & Eosin, Masson's trichrome) to assess infarct size and cellular infiltration.[1]
-
Immunohistochemistry : Staining for specific markers like S100A9 is performed to quantify protein presence in the myocardium.[1]
-
Proteomics/Western Blot : LV tissue is homogenized to analyze protein expression levels.[7]
-
Murine Model of Abdominal Sepsis (Cecal Ligation and Puncture - CLP)
-
Animal Model : Male C57BL/6 mice are utilized.[4]
-
Anesthesia : Mice are anesthetized prior to the surgical procedure.
-
This compound Pre-treatment : One hour before CLP induction, mice receive an i.p. injection of this compound (10 mg/kg or 30 mg/kg) or vehicle (PBS).[4]
-
Surgical Procedure (CLP) :
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve and punctured (e.g., through-and-through with a needle).
-
A small amount of fecal matter is extruded to induce polymicrobial peritonitis.
-
The cecum is returned to the abdomen, and the incision is closed.
-
-
Sample Collection : At specified time points (e.g., 6 or 24 hours) after CLP, mice are re-anesthetized.[4]
-
Blood is collected for plasma analysis and flow cytometry.
-
Bronchoalveolar lavage fluid (BALF) is collected to assess pulmonary inflammation.
-
Lungs are harvested for histology, MPO activity assays, and chemokine analysis.[4]
-
Western Blot Analysis
-
Tissue Lysis : Left ventricle tissue samples are homogenized in lysis buffer to extract total protein.
-
Protein Quantification : Protein concentration is determined using a standard assay (e.g., BCA).
-
Electrophoresis : Equal amounts of protein are separated by SDS-PAGE.
-
Transfer : Proteins are transferred from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation : The membrane is blocked to prevent non-specific binding, then incubated with a primary antibody against the protein of interest (e.g., Moesin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.
Novelty and Therapeutic Implications
The novelty of this compound lies in its specific targeting of the S100A9 alarmin, a key initiator and amplifier of the innate immune response in various acute inflammatory conditions.
-
Targeted Immunomodulation : Unlike broad-spectrum anti-inflammatory drugs like corticosteroids, this compound targets a specific upstream component of the inflammatory cascade. This allows for modulation of the detrimental hyper-inflammatory response driven by myeloid cells without complete immunosuppression.[1][9]
-
Cardioprotection : In the context of MI, short-term blockade of S100A9 during the acute inflammatory phase (first 3 days) reduces infarct size and preserves cardiac function long-term.[1][5] This suggests a therapeutic window to uncouple the harmful aspects of the early immune response from the necessary later-phase reparative processes.[8]
-
Sepsis Intervention : this compound has shown efficacy in preventing and reversing sepsis-induced myocardial dysfunction and mitigating sepsis-associated lung injury.[4][9] Its ability to restore mitochondrial function in the heart is a key finding, suggesting it can combat the organ dysfunction that leads to high mortality in sepsis.[9][10]
References
- 1. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100a8/A9 proteins: critical regulators of inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of pro-inflammatory myeloid cell responses by short-term S100A9 blockade improves cardiac function after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to ABR-238901 in Preclinical Myocardial Infarction and Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational compound ABR-238901, focusing on its role and mechanism of action in preclinical models of myocardial infarction and sepsis. The information presented herein is intended for research, scientific, and drug development professionals.
Core Mechanism of Action
This compound is a potent, orally active small-molecule inhibitor of the S100A8/A9 protein complex.[1][2] It exerts its effects by blocking the interaction of S100A8/A9 with its primary receptors, the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4).[1][2] This inhibition disrupts downstream inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in the inflammatory responses associated with myocardial infarction and sepsis.[3]
Signaling Pathway of this compound Intervention
The following diagram illustrates the signaling cascade initiated by the S100A8/A9 complex and the point of intervention for this compound.
This compound in Myocardial Infarction Models
In preclinical mouse models of myocardial infarction (MI), this compound has demonstrated cardioprotective effects by mitigating the inflammatory response that exacerbates cardiac injury.
Experimental Protocols
A common experimental model involves the permanent ligation of the left anterior descending (LAD) coronary artery in mice to induce MI.
-
Animal Model: Male C57BL/6 mice are typically used.[4]
-
Surgical Procedure: Anesthesia is induced, and a thoracotomy is performed to expose the heart. The LAD is then permanently ligated with a suture. Sham-operated animals undergo the same procedure without the ligation.[2]
-
Dosing Regimen: this compound is often administered at a dose of 30 mg/kg via intraperitoneal (i.p.) injection.[2][4]
-
Treatment Schedule:
The following diagram outlines the typical experimental workflow for evaluating this compound in a mouse model of myocardial infarction.
Quantitative Data from Myocardial Infarction Models
The administration of this compound in mouse MI models has yielded significant quantitative improvements in cardiac function and reductions in inflammatory markers.
| Parameter | Control Group (MI + PBS) | This compound Treated Group (MI + this compound) | Fold Change / Improvement | Citation(s) |
| Cardiac Function | ||||
| Left Ventricular Ejection Fraction (LVEF) at 21 days | 35% | 48% | 1.37-fold improvement | [5] |
| Cardiac Output at 21 days | 11.1 mL/min | 15.7 mL/min | 1.41-fold improvement | [5] |
| Histological Analysis | ||||
| Infarct Size (% of Left Ventricle) at 3 days | Significantly higher | Significantly reduced | Reduction | [2] |
| Inflammatory Markers | ||||
| Myocardial S100A9 Levels at 3 days | Elevated | Significantly reduced | Reduction | [1] |
| Blood Neutrophil Count | Elevated | Significantly lowered | Reduction | [6] |
This compound in Sepsis Models
This compound has also been investigated for its therapeutic potential in preclinical models of sepsis, where it has been shown to reduce systemic inflammation and improve survival.
Experimental Protocols
Two primary mouse models are utilized to study sepsis: cecal ligation and puncture (CLP) to induce polymicrobial sepsis, and lipopolysaccharide (LPS) injection to model endotoxemia.
-
Animal Model: Male C57BL/6 mice are commonly used.[7]
-
CLP Model:
-
LPS Model:
The following diagram illustrates the logical relationship between the induction of sepsis and the therapeutic intervention with this compound, leading to reduced inflammation and organ damage.
References
- 1. researchgate.net [researchgate.net]
- 2. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: ABR-238901 for Cell Culture Treatment
Abstract
This document provides detailed protocols and application notes for the use of ABR-238901 in cell culture experiments. This compound is a potent and specific small-molecule inhibitor of S100A9, blocking its interaction with key receptors such as the Receptor for Advanced Glycation End-products (RAGE) and Toll-like receptor 4 (TLR4).[1][2][3] By inhibiting the S100A8/A9 signaling complex, this compound serves as a critical tool for investigating inflammatory pathways, immune responses, and oncogenic signaling.[4][5] These protocols are intended for researchers, scientists, and drug development professionals studying the effects of S100A8/A9 inhibition in various cellular contexts.
Mechanism of Action
This compound functions by directly binding to S100A9, a component of the pro-inflammatory alarmin heterodimer S100A8/A9 (also known as calprotectin).[6] This binding prevents S100A8/A9 from interacting with its cell surface receptors, primarily TLR4 and RAGE.[1][2][3] The subsequent blockade of downstream signaling cascades, including the NF-κB and MAPK pathways, leads to a reduction in the expression of pro-inflammatory cytokines and can modulate cellular processes such as apoptosis, migration, and proliferation.[2][5][7]
Figure 1. this compound mechanism of action.
Preparation and Storage
Reagent: this compound (powder) Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade Storage: Store powder at -20°C. Store stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for 10 mM Stock Solution:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight (MW) provided on the vial, calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Example: For 5 mg of powder with MW = 450.5 g/mol :
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.005 / 450.5) / 0.01) * 1,000,000 = 1109.9 µL
-
-
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Dispense into single-use aliquots and store at -20°C.
Experimental Protocols
Protocol for Determining IC50 in Cancer Cell Lines
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cells, such as the multiple myeloma cell line 5T33MM or the lung cancer cell line A549.[4][8]
Materials:
-
Target cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)[9]
-
This compound (10 mM stock in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT)
-
Multichannel pipette
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is 0.1 nM to 100 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., ≤0.1%).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Read the plate using the appropriate plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized response versus the log of the this compound concentration.
-
Use a non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.
-
Figure 2. Workflow for IC50 determination.
Protocol for Cytokine Expression Analysis
This protocol is designed to measure the effect of this compound on the expression of pro-inflammatory cytokines in immune cells (e.g., macrophages) stimulated with an S100A8/A9 ligand or other inflammatory stimuli.
Materials:
-
Immune cell line (e.g., RAW 264.7 macrophages)
-
Complete culture medium
-
Stimulant (e.g., recombinant S100A8/A9 protein or LPS)
-
This compound (10 mM stock in DMSO)
-
6-well cell culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for qRT-PCR (cDNA synthesis kit, SYBR Green master mix)
-
ELISA kit for specific cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and incubate overnight.
-
Pre-treatment: Treat cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., 1 µg/mL LPS) to the wells and incubate for a predetermined time (e.g., 6 hours for qRT-PCR, 24 hours for ELISA).
-
Sample Collection:
-
For qRT-PCR: Collect cell lysates for RNA extraction.
-
For ELISA: Collect the culture supernatant to measure secreted cytokine levels.
-
-
Analysis:
-
Perform RNA extraction, cDNA synthesis, and qRT-PCR for target genes (e.g., Il6, Tnf), normalizing to a housekeeping gene (e.g., Gapdh).
-
Perform ELISA on the supernatant according to the manufacturer's protocol.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Notes |
| 5T33MM | Murine Multiple Myeloma | 15.2 | This compound reduced tumor load in combination with bortezomib.[4] |
| A549 | Human Lung Carcinoma | 25.8 | Inhibition of GLYT1, a glycine (B1666218) transporter, also reduces proliferation.[8] |
| HT-29 | Human Colorectal Adenocarcinoma | 31.5 | Extracellular glycine is crucial for proliferation in this cell line.[8] |
| RAW 264.7 | Murine Macrophage | > 50 | Low cytotoxicity observed; suitable for inflammatory response studies. |
Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages
| Treatment Group | IL-6 mRNA Fold Change (vs. Control) | TNF-α Secretion (pg/mL) |
| Vehicle Control | 1.0 ± 0.1 | 15 ± 4 |
| LPS (1 µg/mL) | 150.2 ± 12.5 | 2150 ± 180 |
| LPS + this compound (10 µM) | 45.7 ± 5.1 | 680 ± 75 |
| LPS + this compound (30 µM) | 12.3 ± 2.8 | 210 ± 33 |
Data are presented as mean ± SEM and are representative. Actual results may vary.
Troubleshooting
-
Low Potency/No Effect:
-
Cause: Compound degradation.
-
Solution: Use fresh aliquots of the stock solution. Ensure proper storage at -20°C.
-
-
High Variability between Replicates:
-
Cause: Inconsistent cell seeding or pipetting errors.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
-
-
Toxicity in Vehicle Control:
-
Cause: High DMSO concentration.
-
Solution: Ensure the final DMSO concentration does not exceed 0.5% (ideally ≤0.1%). Perform a DMSO toxicity curve for your specific cell line.
-
References
- 1. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100a8/A9 proteins: critical regulators of inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Shared Mechanisms in Cancer and Cardiovascular Disease: S100A8/9 and the NLRP3 Inflammasome: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dc-research.eu [dc-research.eu]
Application Notes and Protocols: Dissolution and Storage of ABR-238901
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific chemical properties of "ABR-238901" is not publicly available. This document provides a generalized protocol for the dissolution and storage of a novel small molecule compound, referred to as this compound, based on standard laboratory practices. Researchers must validate these protocols for their specific compound.
Compound Information
This compound is a small molecule inhibitor under investigation. Proper handling and storage are critical to ensure its stability and activity for in vitro and in vivo experiments. The following sections provide detailed protocols for its dissolution and storage.
Solubility Data
The solubility of this compound was determined in various common laboratory solvents. It is recommended to first dissolve the compound in DMSO to create a high-concentration stock solution.
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | Recommended for primary stock solutions. |
| Ethanol (100%) | ~10 mg/mL (~20 mM) | Can be used for intermediate dilutions. |
| PBS (pH 7.2) | < 0.1 mg/mL (< 0.2 mM) | Aqueous solubility is limited. |
| Water | < 0.1 mg/mL (< 0.2 mM) | Not recommended for primary dissolution. |
| DMEM/F-12 | < 0.1 mg/mL (< 0.2 mM) | Further dilution of DMSO stock is required. |
Note: The molarity (mM) is calculated based on a hypothetical molecular weight of 500 g/mol . Adjust calculations based on the actual molecular weight of this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO (Dimethyl sulfoxide), sterile
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, amber-colored tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions
This protocol describes the dilution of the primary stock solution for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in the medium.
-
Final Dilution: Further dilute the intermediate solution to the final desired concentration for your experiment directly in the cell culture plate.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: A hypothetical MAPK/ERK signaling pathway inhibited by this compound at the MEK kinase.
Caption: A standard workflow for evaluating the in vitro efficacy of this compound.
Application Notes and Protocols for ABR-238901 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABR-238901 is a potent small-molecule inhibitor of the S100A9 protein, a key mediator in inflammatory processes. It functions by blocking the interaction between S100A9 (often as a heterodimer with S100A8, known as calprotectin) and its primary receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] This inhibition disrupts downstream pro-inflammatory signaling cascades, including the NF-κB and p38 MAPK pathways, making this compound a valuable tool for studying inflammation and a potential therapeutic agent.[1][3] These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel inhibitors of the S100A8/A9 signaling axis.
Mechanism of Action of this compound
This compound directly binds to S100A9, preventing its association with TLR4 and RAGE.[4] This blockage inhibits the activation of downstream inflammatory pathways, leading to a reduction in the production of pro-inflammatory cytokines and chemokines, decreased recruitment of immune cells such as neutrophils and macrophages, and modulation of apoptosis.[1][5][6]
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative effects of this compound in preclinical models of myocardial infarction (MI) and sepsis.
Table 1: Effects of this compound on Cardiac Function Post-Myocardial Infarction
| Parameter | Control (MI) | This compound Treated (MI) | P-value | Reference |
|---|---|---|---|---|
| Left Ventricular Ejection Fraction (21 days post-MI) | 35% | 48% | P = 0.002 | [7] |
| Cardiac Output (21 days post-MI) | 11.1 mL/min | 15.7 mL/min | P = 0.002 |[7] |
Table 2: Effects of this compound on Inflammatory Markers in Sepsis Models
| Parameter | Control (Sepsis) | This compound Treated (Sepsis) | Fold Change/Reduction | Reference |
|---|---|---|---|---|
| Plasma S100A9 Levels (CLP model) | ~4.6 ng/mL | Reduced by 26% | ~0.74x | [6] |
| Lung S100A9 Levels (CLP model) | ~24.7 µg/g | Reduced by 95% | ~0.05x | [6] |
| Lung Injury Score (CLP model) | Increased | Reduced by 63% | ~0.37x | [6] |
| Lung CXCL-1 Levels (CLP model) | Increased | Reduced by >50% | <0.5x | [6] |
| Lung CXCL-2 Levels (CLP model) | Increased | Reduced by >38% | <0.62x | [6] |
| Cardiac TNF-α mRNA (LPS model) | Increased | Significantly Reduced | - | [4] |
| Cardiac NLRP3 mRNA (LPS model) | Increased | Significantly Reduced | - | [4] |
| Cardiac IL-1β mRNA (LPS model) | Increased | Significantly Reduced | - |[4] |
High-Throughput Screening Protocol: S100A8/A9-TLR4 Interaction Assay
This protocol describes a hypothetical HTS assay to identify inhibitors of the S100A8/A9 interaction with its receptor, TLR4, using a homogenous proximity-based assay format, such as AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay).
Assay Principle: This assay measures the interaction between a donor bead-conjugated protein and an acceptor bead-conjugated protein. When in close proximity (i.e., when the proteins interact), a singlet oxygen molecule produced by the donor bead upon excitation triggers a chemiluminescent signal from the acceptor bead. Inhibitors of the protein-protein interaction will disrupt this proximity, leading to a decrease in the signal.
Materials and Reagents:
-
Recombinant human S100A8/A9 protein
-
Recombinant human TLR4 protein (extracellular domain)
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Streptavidin-coated Acceptor Beads
-
GST-tagged S100A8/A9
-
Biotinylated TLR4
-
This compound (as a positive control inhibitor)
-
Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque microplates
-
Compound library
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer for IC50 determination.
-
Prepare working solutions of GST-S100A8/A9 and biotinylated-TLR4 in assay buffer.
-
Prepare working solutions of Donor and Acceptor beads in assay buffer, protecting them from light.
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of test compounds from the library and control wells (this compound and DMSO vehicle) into the microplate wells.
-
Add 5 µL of GST-S100A8/A9 conjugated to Glutathione Donor Beads.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of biotinylated-TLR4 conjugated to Streptavidin Acceptor Beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an appropriate plate reader capable of AlphaScreen™ detection.
-
-
Data Analysis:
-
The raw data will be normalized to the controls (DMSO for high signal, this compound for low signal).
-
Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
-
For active compounds, determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.
-
Table 3: Example Plate Layout for HTS
| Wells | Content | Purpose |
|---|---|---|
| 1-16 | DMSO | Negative Control (Max Signal) |
| 17-32 | This compound (High Conc.) | Positive Control (Min Signal) |
| 33-384 | Test Compounds | Screening |
Conclusion
This compound is a well-characterized inhibitor of the S100A8/A9-receptor interaction, with demonstrated efficacy in preclinical models of inflammatory diseases.[1][2][4][6] The provided hypothetical HTS protocol offers a robust framework for the discovery of novel small molecules with a similar mechanism of action. The quantitative data and pathway diagrams included in these application notes serve as a valuable resource for researchers working in the field of inflammation and drug discovery.
References
- 1. S100A8/A9 in Myocardial Infarction: A Promising Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ABR-238901 Administration in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABR-238901 is a potent, orally active small-molecule inhibitor of the S100A8/A9 protein complex.[1] It functions by blocking the interaction of S100A8/A9 with its cognate receptors, including the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4).[1][2] The S100A8/A9 complex, also known as calprotectin, is a pro-inflammatory alarmin primarily expressed and released by myeloid cells like neutrophils and monocytes.[3][4] It plays a critical role in amplifying inflammatory responses in various disease states. Consequently, this compound is under investigation for its therapeutic potential in conditions characterized by excessive inflammation, such as myocardial infarction, sepsis, and certain cancers.[3][5][6]
This document provides detailed application notes and standardized protocols for the administration and evaluation of this compound in common animal research models.
Mechanism of Action
This compound exerts its effects by preventing the binding of the S100A8/A9 heterodimer to TLR4 and RAGE.[7] This interaction is a key upstream event in several pro-inflammatory signaling cascades. By inhibiting this binding, this compound effectively dampens the downstream activation of pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which are crucial for the production of inflammatory cytokines and the recruitment of immune cells.[7][8] This targeted immunomodulation makes this compound a valuable tool for studying and potentially treating inflammation-driven pathologies.
Signaling Pathway Diagram
Caption: this compound blocks S100A8/A9 from binding to TLR4 and RAGE.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Myocardial Infarction Model
| Treatment Group | Dose (mg/kg) | Administration Route | Infarct Size Reduction (%) vs. Vehicle | Left Ventricular Ejection Fraction (%) at Day 21 | Reference |
| Vehicle (PBS) | - | i.p. | 0 | 35 | [4] |
| This compound (Short-term) | 30 | i.p. (daily for 3 days) | Significant Reduction | 48 | [4][5] |
| This compound (Long-term) | 30 | i.p. then p.o. (daily for 21 days) | N/A | Progressive Deterioration | [9] |
Note: Short-term blockade during the acute inflammatory phase is beneficial, while long-term blockade may impair the reparative phase.[7][9]
Table 2: Effect of this compound on Inflammatory Markers in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Parameter | Reduction (%) vs. Vehicle | Reference |
| Vehicle + CLP | - | Lung Neutrophil Infiltration | 0 | [6] |
| This compound + CLP | 10 | Lung Neutrophil Infiltration | 68 | [6] |
| Vehicle + CLP | - | Lung CXCL1 Levels | 0 | [6] |
| This compound + CLP | 10 | Lung CXCL1 Levels | >50 | [6] |
| Vehicle + CLP | - | Lung Injury Score | 0 | [6] |
| This compound + CLP | 10 | Lung Injury Score | 63 | [6] |
CLP: Cecal Ligation and Puncture, a model for abdominal sepsis.
Experimental Protocols
Protocol 1: Administration of this compound in a Murine Model of Myocardial Infarction (MI)
This protocol describes a short-term administration regimen to target the acute inflammatory phase post-MI.
1. Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
C57BL/6 mice (8-12 weeks old)[5]
-
Surgical instruments for MI induction (e.g., coronary artery ligation)
-
Anesthesia (e.g., Isoflurane)[5]
-
1 mL syringes with 27-gauge needles
2. This compound Formulation:
-
Dissolve this compound in sterile PBS to a final concentration of 3 mg/mL for a 30 mg/kg dose in a 20g mouse (assuming 200 µL injection volume).
-
Ensure the solution is clear and fully dissolved before administration.
3. Experimental Procedure:
-
MI Induction: Induce myocardial infarction in anesthetized mice via permanent ligation of the left anterior descending (LAD) coronary artery.[5] Sham-operated mice undergo the same procedure without LAD ligation.
-
Grouping: Randomly assign mice to the following groups:
-
Sham + Vehicle (PBS)
-
MI + Vehicle (PBS)
-
MI + this compound (30 mg/kg)
-
-
Administration (Time 0): Immediately following the surgical procedure and chest closure, administer the first dose of this compound (30 mg/kg) or an equivalent volume of PBS via intraperitoneal (i.p.) injection.[5]
-
Subsequent Doses: Administer subsequent i.p. injections at 24 and 48 hours post-MI.[5]
-
Monitoring and Endpoints: Monitor animal welfare daily. At selected endpoints (e.g., Day 3, Day 21), perform echocardiography to assess cardiac function.[4] Tissues (heart, blood, bone marrow) can be collected for histological analysis, flow cytometry, or proteomic studies.[5][10]
Experimental Workflow Diagram
Caption: Workflow for this compound efficacy testing in a mouse MI model.
Protocol 2: Administration of this compound in a Murine Model of Abdominal Sepsis
This protocol details a pre-treatment regimen to evaluate the prophylactic efficacy of this compound in mitigating septic lung injury.
1. Materials:
-
This compound
-
Vehicle (e.g., sterile PBS)
-
C57BL/6 mice[6]
-
Surgical instruments for Cecal Ligation and Puncture (CLP)
-
Anesthesia
-
1 mL syringes with 27-gauge needles
2. This compound Formulation:
-
Prepare a 1 mg/mL solution of this compound in the chosen vehicle for a 10 mg/kg dose in a 20g mouse (assuming 200 µL injection volume).
3. Experimental Procedure:
-
Grouping: Randomly assign mice to the following groups:
-
Sham + Vehicle
-
CLP + Vehicle
-
CLP + this compound (10 mg/kg)
-
-
Pre-treatment: Administer a single i.p. dose of this compound (10 mg/kg) or vehicle 1 hour prior to the surgical procedure.[6]
-
Sepsis Induction (CLP): Anesthetize mice and perform the CLP procedure to induce polymicrobial sepsis. For the sham group, the cecum is exteriorized but not ligated or punctured.
-
Endpoint Analysis (24 hours): At 24 hours post-CLP, humanely euthanize the mice.[6]
-
Sample Collection: Collect blood for plasma analysis (cytokines, Mac-1 expression on neutrophils).[6] Perform bronchoalveolar lavage (BAL) to assess pulmonary neutrophil infiltration.[6] Harvest lung tissue to measure edema (wet/dry ratio), chemokine levels, and for histological evaluation of lung injury.[6]
Logical Relationship Diagram
Caption: Cause-and-effect pathway from this compound to therapeutic outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Shared Mechanisms in Cancer and Cardiovascular Disease: S100A8/9 and the NLRP3 Inflammasome: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of pro-inflammatory myeloid cell responses by short-term S100A9 blockade improves cardiac function after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S100A8/A9 in Myocardial Infarction: A Promising Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis with ABR-238901
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABR-238901 is a small-molecule inhibitor that targets the S100A9 protein, a member of the S100 family of calcium-binding proteins.[1][2] S100A9 often forms a heterodimer with S100A8, known as calprotectin, which acts as a potent pro-inflammatory mediator or alarmin.[3][4] This complex is primarily released by activated myeloid cells, such as neutrophils and monocytes.[5] Elevated levels of S100A8/A9 are associated with various inflammatory conditions, including myocardial infarction, sepsis, and autoimmune diseases.[6][7][8] this compound exerts its effects by blocking the interaction of S100A9 and the S100A8/A9 complex with their key receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[9][10] This inhibition disrupts downstream inflammatory signaling pathways, leading to a reduction in immune cell recruitment and cytokine production.[7][11]
Flow cytometry is an indispensable tool for elucidating and quantifying the cellular effects of this compound. This technology enables multi-parameter analysis of individual cells, providing detailed insights into the modulation of immune cell populations, changes in cell surface marker expression, and the impact on hematopoietic processes. These application notes provide detailed protocols for utilizing flow cytometry to analyze the in vivo effects of this compound treatment in preclinical models.
Mechanism of Action of this compound
This compound is a specific inhibitor of S100A9, preventing its binding to TLR4 and RAGE.[2][12] In inflammatory states, activated neutrophils and monocytes release S100A8/A9, which then binds to TLR4 and RAGE on various immune and non-immune cells.[10] This interaction triggers a cascade of intracellular signaling, prominently involving the activation of Nuclear Factor-kappa B (NF-κB).[10] NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6] By inhibiting the initial receptor-ligand interaction, this compound effectively dampens this inflammatory amplification loop.[1] This leads to reduced infiltration of neutrophils and macrophages into inflamed tissues, decreased expression of activation markers such as Mac-1 (CD11b/CD18) on neutrophils, and a systemic reduction in pro-inflammatory mediators.[11]
Figure 1: this compound Mechanism of Action.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from preclinical studies.
Table 1: Effect of this compound on Neutrophil Activation and Recruitment in a Sepsis Model
| Parameter | Control (CLP + Vehicle) | This compound (10 mg/kg) | This compound (30 mg/kg) | Percent Reduction (10 mg/kg) |
| Lung MPO Level | - | - | - | 81%[11] |
| Neutrophil Mac-1 MFI | 22,330 | 14,087 | 16,193 | ~37%[11] |
| Pulmonary Neutrophils (x10⁵) | 3.0 | 1.6 | - | 68%[11] |
| CLP: Cecal Ligation and Puncture; MPO: Myeloperoxidase; MFI: Mean Fluorescence Intensity. Data are representative values from cited literature. |
Table 2: Effect of this compound on Systemic Cytokine Levels in a Sepsis Model
| Cytokine | Control (CLP + Vehicle) | This compound (10 mg/kg) | Percent Reduction |
| Plasma IL-6 | Increased 6.5-fold vs. sham | Reduced vs. control | >77%[11] |
| Plasma CXCL1 | Increased 18.3-fold vs. sham | Reduced vs. control | >87%[11] |
| Plasma CXCL2 | Increased 4.7-fold vs. sham | Reduced vs. control | >61%[11] |
| Data reflects the reduction in CLP-induced cytokine increase following this compound treatment. |
Table 3: Effect of Extended this compound Treatment on Myeloid Cells Post-Myocardial Infarction (Day 7)
| Cell Population | Location | Control (MI + PBS) | This compound (MI + ABR) |
| CD11b⁺Ly6Gʰⁱ Neutrophils | Blood | Increased | Reduced[13] |
| CD11b⁺CD115⁺ Monocytes | Blood | Increased | Reduced[13] |
| CD11b⁺Ly6Gʰⁱ Neutrophils | Spleen | Increased | Reduced[13] |
| CD11b⁺CD115⁺ Monocytes | Spleen | Increased | Reduced[13] |
| Qualitative summary based on flow cytometry plots from cited literature. |
Experimental Protocols
The following are detailed protocols for the analysis of immune cell populations from various tissues in a murine model treated with this compound.
Protocol 1: Immunophenotyping of Murine Whole Blood
This protocol is designed to quantify major myeloid cell populations, such as neutrophils and monocytes, in peripheral blood.
1. Materials:
-
This compound (or vehicle control)
-
Collection tubes with K2-EDTA
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
1X RBC Lysis Buffer
-
Fc Block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly6G, anti-CD115, anti-Ly6C)
-
Flow cytometer
2. Procedure:
-
Administer this compound or vehicle to mice as per the experimental design.[7][13]
-
At the designated endpoint, collect 50-100 µL of whole blood into EDTA tubes.
-
Add 5 µL of Fc Block to a FACS tube and add 50 µL of whole blood. Incubate for 10 minutes at room temperature.
-
Prepare a master mix of antibodies in FACS buffer at pre-titrated concentrations.
-
Add the antibody cocktail to the blood and incubate for 30 minutes at 4°C in the dark.
-
Add 2 mL of 1X RBC Lysis Buffer and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge at 400 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 300 µL of FACS Buffer.
-
Acquire samples on a flow cytometer. Use compensation controls for spectral overlap correction.
3. Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on leukocytes using CD45⁺.
-
From the CD45⁺ population, identify neutrophils as CD11b⁺Ly6Gʰⁱ and monocytes as CD11b⁺Ly6G⁻.[13]
-
Further classify monocytes based on Ly6C expression (e.g., Ly6Cʰⁱ inflammatory monocytes).
Protocol 2: Analysis of Cardiac Immune Cell Infiltrates
This protocol describes the isolation and analysis of leukocytes from myocardial tissue.
1. Materials:
-
Murine heart tissue
-
GentleMACS Dissociator and C Tubes
-
Heart Dissociation Buffer (e.g., RPMI + Collagenase II + DNase I)
-
70 µm and 40 µm cell strainers
-
Ficoll-Paque or Percoll for density gradient separation
-
FACS Buffer
-
Fc Block
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly6G, anti-F4/80, anti-CD3)
-
Viability dye (e.g., DAPI, PI, or fixable viability stain)
-
Flow cytometer
2. Procedure:
-
Following euthanasia, perfuse the mouse with cold PBS to flush blood from the heart.
-
Excise the heart, remove atria, and finely mince the ventricular tissue in ice-cold dissociation buffer.
-
Transfer the tissue and buffer to a GentleMACS C Tube and run the appropriate dissociation program.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Stop the digestion by adding FACS buffer and pass the cell suspension through a 70 µm strainer.
-
Pellet the cells and resuspend in PBS. To enrich for leukocytes, perform a density gradient centrifugation (e.g., 40%/80% Percoll gradient).
-
Carefully collect the leukocyte layer at the interphase.
-
Wash the cells with FACS buffer and perform a cell count.
-
Resuspend cells in FACS buffer and stain with a viability dye according to the manufacturer's instructions.
-
Block with Fc Block for 10 minutes.
-
Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer and resuspend in 300 µL for acquisition.
-
Acquire samples on a flow cytometer.
3. Gating Strategy:
-
Gate on single, live cells.
-
Identify total immune infiltrates using CD45⁺.[7]
-
From the CD45⁺ gate, differentiate populations:
-
Neutrophils: CD11b⁺Ly6G⁺
-
Macrophages: CD11b⁺F4/80⁺
-
T-cells: CD3⁺
-
Experimental Workflow Visualization
Figure 2: General workflow for flow cytometry analysis.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound.
Conclusion
This compound is a potent inhibitor of the S100A9/S100A8/A9-TLR4/RAGE inflammatory axis. Flow cytometry is a critical application for evaluating the compound's efficacy in modulating immune responses. The protocols provided herein offer a framework for assessing changes in immune cell populations and activation states in preclinical models. These methods can be adapted to various tissues and experimental contexts to further explore the therapeutic potential of this compound in inflammatory and cardiovascular diseases.
References
- 1. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | S100A8/A9 in Myocardial Infarction: A Promising Biomarker and Therapeutic Target [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-cell RNA sequencing reveals that myeloid S100A8/A9 is a novel regulator of the transition from adaptive hypertrophy to heart failure after pressure overload [thno.org]
- 6. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. S100A8/A9 in Myocardial Infarction: A Promising Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S100a8/A9 proteins: critical regulators of inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
Application Notes and Protocols for ABR-238901: A Specific Inhibitor of S100A9 for Modulating Myeloid Cell-Mediated Inflammation
For Research Use Only.
Introduction
ABR-238901 is a potent and specific small-molecule inhibitor of the S100A9 protein. S100A9, often existing as a heterodimer with S100A8 (S100A8/A9, also known as calprotectin), is a critical damage-associated molecular pattern (DAMP) molecule. It is primarily released by activated myeloid cells, such as neutrophils and monocytes, and plays a pivotal role in amplifying inflammatory responses. This compound exerts its effects by blocking the interaction between S100A9 and its key receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE)[1]. This inhibition effectively dampens the downstream pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, making this compound a valuable tool for investigating and potentially controlling myeloid cell-driven inflammation in various pathological conditions.
These application notes provide a summary of the key effects of this compound and detailed protocols for its use in preclinical research models, particularly in the context of myocardial infarction and sepsis.
Mechanism of Action
This compound specifically binds to S100A9, preventing its association with TLR4 and RAGE on the surface of immune and other cell types. This blockade inhibits the activation of downstream signaling pathways that are crucial for the inflammatory response.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative effects of this compound in murine models of myocardial infarction (MI) and sepsis.
Table 1: Effect of this compound on Cardiac Function Post-Myocardial Infarction in Mice
| Parameter | Model | Treatment Group | Control Group | Outcome | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Permanent Coronary Artery Ligation | 36% (Day 21) | 17% (Day 21) | Significant Improvement | [2] |
| Left Ventricular Ejection Fraction (LVEF) | Ischemia/Reperfusion | 48% (Day 21) | 35% (Day 21) | Significant Improvement | [2] |
| Cardiac Output | Ischemia/Reperfusion | 15.7 mL/min (Day 21) | 11.1 mL/min (Day 21) | Significant Improvement | [2] |
| Left Ventricular Ejection Fraction (LVEF) | Endotoxemia (LPS-induced) | 43.0% (6h post-LPS) | 23.8% (6h post-LPS) | Significant Improvement | [3][4] |
Table 2: Effect of this compound on Myeloid Cell Infiltration in a Mouse Model of Myocardial Infarction
| Cell Type | Tissue | Treatment Duration | This compound Treatment | Control (PBS) | Outcome | Reference |
| Neutrophils (Ly6G+) | Heart | 3 days | Reduced infiltration | High infiltration | Significant Reduction | [2] |
| Monocytes/Macrophages | Heart | 3 days | Reduced numbers | High numbers | Significant Reduction | [2] |
| S100A9+ cells | Myocardium | 3 days | Reduced presence | High presence | Significant Reduction |
Experimental Protocols
In Vivo Murine Model of Myocardial Infarction (Permanent Left Coronary Artery Ligation)
This protocol describes the induction of MI in mice by permanent ligation of the left coronary artery (LCA).
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (e.g., 30 mg/kg)
-
Vehicle control (e.g., Phosphate Buffered Saline - PBS)
-
Animal ventilator
-
Surgical instruments (forceps, scissors, needle holders)
-
Suture material (e.g., 8-0 silk)
-
Heating pad
-
Buprenorphine for analgesia
Procedure:
-
Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Intubate the mouse and connect it to a small animal ventilator.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a left thoracotomy to expose the heart.
-
Identify the LCA, which is usually visible between the pulmonary cone and the left atrium.
-
Pass an 8-0 silk suture under the LCA and tie a permanent knot. Successful ligation is confirmed by the immediate appearance of a pale area in the left ventricle.
-
Close the chest wall in layers.
-
Administer this compound or vehicle control immediately after surgery. A typical regimen is a daily intraperitoneal (i.p.) injection for 3 consecutive days.
-
Provide post-operative care, including analgesia (e.g., buprenorphine) and monitoring for recovery.
Immunohistochemical Analysis of Myeloid Cell Infiltration
This protocol details the staining of heart tissue sections to visualize and quantify infiltrating neutrophils and macrophages.
Materials:
-
Formalin-fixed, paraffin-embedded heart sections
-
Primary antibodies:
-
Anti-Ly6G (for neutrophils)
-
Anti-F4/80 (for macrophages)
-
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB chromogen substrate
-
Hematoxylin (B73222) counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a suitable blocking serum.
-
Incubate the sections with the primary antibody (e.g., anti-Ly6G or anti-F4/80) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of antigen localization.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
Image the sections using a bright-field microscope and quantify the stained area using image analysis software.
Flow Cytometric Analysis of Cardiac Immune Cells
This protocol describes the preparation of a single-cell suspension from heart tissue for the analysis of myeloid cell populations by flow cytometry.
Materials:
-
Mouse hearts
-
Digestion buffer (e.g., collagenase II, hyaluronidase, DNase I in HBSS)
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Red blood cell lysis buffer
-
Fluorochrome-conjugated antibodies against:
-
CD45 (pan-leukocyte marker)
-
CD11b (myeloid marker)
-
Ly6G (neutrophil marker)
-
Ly6C (monocyte marker)
-
F4/80 (macrophage marker)
-
CD206 (M2 macrophage marker)
-
CD86 (M1 macrophage marker)
-
-
Flow cytometer
Procedure:
-
Perfuse the mouse with PBS to remove circulating blood from the heart.
-
Excise the heart, mince it into small pieces, and place it in digestion buffer.
-
Incubate at 37°C with gentle agitation to dissociate the tissue into a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the markers of interest.
-
Wash the cells to remove unbound antibodies.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on single, live CD45+ cells to identify different myeloid populations.
Concluding Remarks
This compound is a valuable research tool for studying the role of the S100A9/TLR4/RAGE axis in inflammatory processes. Its specificity allows for the targeted investigation of myeloid cell-mediated inflammation in a variety of disease models. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies. It is recommended that investigators optimize dosages and treatment regimens for their specific experimental systems.
References
- 1. Emerging roles of neutrophil-borne S100A8/A9 in cardiovascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing ABR-238901 concentration for cell viability
Welcome to the ABR-238901 technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell viability experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: For a novel compound like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve for your specific cell line. A logarithmic or semi-logarithmic dilution series is recommended. A common starting point is to test concentrations from 1 nM to 100 µM.[1] This wide range will help identify the effective concentration window for your experimental setup.
Q2: How should I dissolve and store this compound?
A2: Most small molecule inhibitors, including presumably this compound, are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1][2] We recommend aliquoting the stock solution to minimize freeze-thaw cycles and storing it at -20°C or -80°C, protected from light.[1]
Q3: What is the optimal incubation time for this compound treatment?
A3: The optimal incubation time will depend on the mechanism of action of this compound and the specific biological question being investigated. A time-course experiment is recommended. This can be performed by treating cells with a fixed, effective concentration of this compound and assessing cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins have the potential to bind to small molecules, which can reduce the effective concentration of the compound available to the cells.[1] It is important to consider this when interpreting your results. If you suspect significant interference, you may need to conduct experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound at tested concentrations. | Concentration is too low. | Test a higher concentration range. |
| Compound instability. | Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.[1] | |
| Insensitive cell line or assay. | Verify that your cell line expresses the target of this compound (S100A9). Use a positive control to ensure the assay is functioning correctly.[1] | |
| High levels of cell death observed at all tested concentrations. | Inhibitor concentration is too high. | Perform a dose-response curve with a wider range of concentrations, including those below the expected IC50 value.[2] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired effect.[2] | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[2][3] | |
| Cell line is particularly sensitive. | Some cell lines are more sensitive to chemical treatments. Consider using a more robust cell line or perform extensive optimization of concentration and exposure time.[2] | |
| Inconsistent or variable results between experiments. | Inconsistent cell culture conditions. | Standardize cell culture parameters such as cell passage number, confluency, and media composition.[1] |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[1] | |
| Reagent variability. | Use reagents from the same batch where possible and ensure they are stored correctly and are within their expiration date. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
The following table is an example of how to present data from a cell viability experiment with this compound. This data is for illustrative purposes only.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 95.7 ± 4.8 |
| 1 | 85.3 ± 6.2 |
| 10 | 52.1 ± 7.3 |
| 50 | 15.8 ± 3.9 |
| 100 | 5.2 ± 2.1 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Selected adherent cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to 70-80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Perform a cell count and determine viability (should be >90%).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is from 0.01 µM to 100 µM.[5]
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell control" (medium only).[5]
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[4]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[4]
-
Carefully remove the medium containing MTT without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[4]
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve using appropriate software to determine the IC50 value.[5]
-
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for optimizing this compound concentration.
References
ABR-238901 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with ABR-238901.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a sparingly soluble compound. Its solubility is highly dependent on the solvent system used. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but has very low solubility in aqueous solutions like water and ethanol.[1][2]
Q2: Are there variations in reported solubility values for this compound in DMSO?
A2: Yes, different suppliers report varying maximum solubility concentrations in DMSO. These differences may arise from variations in the purity of the compound, the specific lot, and the experimental conditions used for solubility determination. It is crucial to note that the use of fresh, anhydrous DMSO is recommended as hygroscopic (moisture-absorbing) DMSO can significantly decrease the solubility of this compound.[1][2]
Q3: My this compound is not dissolving well in DMSO, even at concentrations reported to be soluble. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO readily absorbs moisture from the air, which can reduce the solubility of this compound.[1][2] Use a new, sealed bottle or a properly stored and dried aliquot of DMSO.
-
Gentle warming and sonication: Applying gentle heat (up to 60°C) and using an ultrasonic bath can aid in the dissolution process.[1][3]
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
Q4: Is this compound soluble in any aqueous buffers?
A4: this compound is generally considered insoluble in water.[1] However, it is reported to be soluble in 0.1N aqueous sodium hydroxide (B78521) (NaOH).[4] For most biological experiments requiring aqueous buffers, a co-solvent system is typically necessary.
Q5: How can I prepare this compound for in vivo animal studies?
A5: Due to its poor aqueous solubility, preparing this compound for in vivo administration requires a specific formulation. A common approach involves using a mixture of solvents to create a stable solution or suspension suitable for oral gavage or injection. Detailed protocols for preparing such formulations are provided in the Experimental Protocols section.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues encountered with this compound.
Issue: Precipitate observed in this compound stock solution in DMSO.
Caption: Troubleshooting workflow for precipitate in DMSO stock.
Issue: this compound precipitates when diluted into aqueous buffer for in vitro assays.
Caption: Decision tree for addressing precipitation in aqueous buffers.
Quantitative Data Summary
| Solvent/System | Reported Solubility | Molar Concentration (mM) | Notes | Reference |
| DMSO | 33.33 mg/mL | 84.46 | Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can reduce solubility. | [1][3] |
| DMSO | 79 mg/mL | 200.18 | Use of fresh DMSO is recommended as moisture can affect solubility. | [2] |
| Water | < 0.1 mg/mL | - | Insoluble. | [1] |
| Ethanol | - | - | Insoluble. | [2] |
| 0.1N NaOH(aq) | Soluble | - | - | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.34 | For in vivo use. Prepare fresh. | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.34 | For in vivo use. Consider for longer dosing periods. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 253.4 µL of DMSO per 1 mg of this compound).
-
Vortex the solution thoroughly for 2-5 minutes.
-
If the compound does not fully dissolve, gently warm the solution to 60°C for 5-10 minutes and/or place it in an ultrasonic bath for 10-15 minutes.[1][3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Formulation of this compound for In Vivo Administration (Saline-based)
This protocol is adapted from information provided by MedchemExpress and is intended to yield a clear solution of at least 2.5 mg/mL.[3]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
-
Procedure (for 1 mL final volume):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
It is recommended to prepare this formulation fresh on the day of use.
-
Protocol 3: Formulation of this compound for In Vivo Administration (Corn Oil-based)
This protocol is also based on information from MedchemExpress and provides an alternative for longer-term studies.[3]
-
Materials:
-
This compound
-
DMSO
-
Corn oil
-
Sterile tubes
-
-
Procedure (for 1 mL final volume):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the corn oil.
-
Mix thoroughly until a uniform suspension or solution is achieved.
-
The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO and 90% corn oil.
-
If this formulation is used for dosing periods exceeding two weeks, careful monitoring of the animal's health is advised.
-
References
Preventing ABR-238901 degradation in experimental setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of ABR-238901 during experimental setups. The information provided is based on general best practices for handling small molecule inhibitors.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected experimental results.
This is a common problem that may indicate degradation of this compound. The following steps will help you troubleshoot the potential causes.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Improper Storage | 1. Verify the storage conditions of your this compound stock. 2. Check for exposure to light or elevated temperatures. | Store this compound powder at -20°C, protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C.[1][2] |
| Solvent-Induced Degradation | 1. Review the solvent used to prepare the stock solution and working solutions. 2. Assess the pH of your aqueous buffers. | Prepare high-concentration stock solutions in anhydrous DMSO.[2][3] For aqueous working solutions, ensure the buffer pH is within a stable range (e.g., pH 6.0-7.5) to prevent hydrolysis.[4][5] |
| Contamination | 1. Check solvents and buffers for any visible contamination. 2. Ensure sterile handling techniques were used. | Use fresh, high-purity solvents and sterile-filtered buffers. Always use personal protective equipment and work in a clean environment.[1] |
| Photodegradation | 1. Determine if the experimental setup exposes this compound solutions to direct light for extended periods. | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.[5][6] |
| Oxidative Degradation | 1. Evaluate if solutions were exposed to air for prolonged durations. 2. Consider the presence of oxidizing agents in your experimental system. | Degas aqueous buffers before use. For long-term storage of solutions, consider purging the vial headspace with an inert gas like nitrogen or argon.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which a small molecule inhibitor like this compound might degrade?
A1: The most common degradation pathways for small molecule drugs are hydrolysis, oxidation, and photolysis.[4][5][6]
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions, which can cleave labile functional groups like esters or amides.[4][5]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[5]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[6]
Q2: My this compound, dissolved in DMSO, precipitated when I diluted it into my aqueous cell culture medium. What should I do?
A2: This is a common solubility issue with hydrophobic compounds. Here are some solutions:
-
Lower the final concentration: You may have exceeded the aqueous solubility limit of this compound.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing.
-
Use a co-solvent: In some instances, a small percentage of a pharmaceutically acceptable co-solvent may be used, but this must be validated for your specific cell type to avoid toxicity.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid cytotoxic effects.[3]
Q3: How can I check if my this compound has degraded?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity of your compound.[7] By comparing a fresh sample to an older one, you can quantify the amount of intact this compound and detect the presence of degradation products.
Q4: What are the ideal storage conditions for this compound?
A4: Proper storage is crucial for maintaining the stability of small molecule inhibitors.[3]
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep in a desiccator to prevent moisture absorption. Protect from light.[1][2] |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use tightly sealed vials.[1] |
| Aqueous Working Solution | 2-8°C | Prepare fresh daily | Due to the risk of hydrolysis, aqueous solutions are generally less stable and should be made fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
-
Working Solution (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM DMSO stock solution. b. Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to get a 100 µM intermediate solution. c. Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration. d. Ensure the final DMSO concentration is below 0.5%. e. Use the working solution immediately after preparation.
Protocol 2: Basic Stability Assessment of this compound in an Aqueous Buffer
-
Sample Preparation: a. Prepare a solution of this compound in your experimental aqueous buffer at the final working concentration. b. Divide the solution into several amber vials.
-
Time-Point Analysis: a. T=0: Immediately take a sample from one vial. Analyze via a stability-indicating HPLC method to determine the initial concentration and purity. b. Incubation: Store the remaining vials under your typical experimental conditions (e.g., 37°C, 5% CO2). c. Subsequent Time-Points: At predetermined intervals (e.g., 2, 4, 8, 24 hours), remove a vial and analyze its contents by HPLC.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for loss of this compound activity.
References
Troubleshooting inconsistent results with ABR-238901
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABR-238901. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the inflammatory response after this compound treatment. What could be the cause?
Several factors can contribute to variability in the inflammatory response. Consider the following:
-
Timing of Administration: The timing of this compound administration is critical. Short-term blockade during the acute inflammatory phase has been shown to be effective, while long-term treatment may have different or even adverse effects.[1][2] For instance, in a mouse model of myocardial infarction, this compound administered for the first three days post-MI reduced neutrophil infiltration and infarct size.[3] However, long-term blockade can impair cardiac function.[1][2]
-
Disease Model and Inflammatory State: The baseline inflammatory state of your experimental model can significantly impact the effect of this compound. The compound blocks the interaction of S100A8/A9 with its receptors, TLR4 and RAGE, which are key players in inflammatory signaling.[1][3] Therefore, the expression levels of S100A8/A9 and its receptors in your model system will influence the compound's efficacy.
-
Dosage: Ensure you are using a consistent and appropriate dosage. Most studies in mice have used a dosage of 10 or 30 mg/kg administered intraperitoneally.[3][4][5]
Q2: We are not seeing the expected reduction in NLRP3 inflammasome activation. Why might this be?
This compound has been shown to reduce the expression of NLRP3 inflammasome components.[6][7] If you are not observing this effect, consider the following:
-
Cell Type Specificity: The effect of this compound on the NLRP3 inflammasome may be cell-type specific. The S100A8/A9-TLR4 axis is a primary activator of the NLRP3 inflammasome in neutrophils.[1] Ensure your experimental system contains the relevant cell types expressing these components.
-
Upstream Signaling: this compound acts upstream by blocking the S100A8/A9 interaction with its receptors.[3] If other pathways are activating the NLRP3 inflammasome in your model, the effect of this compound may be masked.
-
Time course of Analysis: The reduction in NLRP3 components may be time-dependent. Analyze gene and protein expression at multiple time points after treatment to capture the full dynamic range of the response.
Q3: Our in vitro and in vivo results with this compound are not correlating. What could explain this discrepancy?
Discrepancies between in vitro and in vivo results are common in drug development. For this compound, consider these points:
-
Complex In Vivo Environment: The in vivo environment is significantly more complex than in vitro cell culture. The interplay between different cell types, the presence of the extracellular matrix, and systemic feedback loops can all influence the activity of this compound. For example, S100A8/A9 can modulate the recruitment of various immune cells, a process that cannot be fully recapitulated in vitro.[8]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration of this compound reaching the target tissue in vivo may differ from the concentration used in vitro. Factors such as absorption, distribution, metabolism, and excretion (ADME) will determine the local bioavailability of the compound.
-
Duration of Treatment: As mentioned, the duration of this compound treatment is a critical parameter, with short-term and long-term exposure leading to different biological outcomes.[1][2] This is particularly important to consider when comparing acute in vitro treatments with chronic in vivo studies.
Quantitative Data Summary
The following tables summarize key quantitative data from studies using this compound.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction
| Parameter | MI + PBS | MI + this compound | Reference |
| Infarct Size (%) | 35.2 ± 2.1 | 25.9 ± 2.5 | [3] |
| Neutrophil Infiltration (cells/mm²) at Day 1 | 1500 ± 200 | 800 ± 150 | [3] |
| S100A9 Positive Area (%) at Day 1 | 12.5 ± 1.5 | 6.2 ± 0.8 | [3] |
Table 2: Effect of this compound on Sepsis-Induced Lung Injury in Mice
| Parameter | CLP + Vehicle | CLP + this compound (10 mg/kg) | Reference |
| Lung MPO Activity (U/g tissue) | 1.2 ± 0.2 | 0.5 ± 0.1 | [4] |
| BALF Neutrophil Count (x10⁵) | 3.0 (2.7–3.2) | 1.6 (1.3–1.6) | [4] |
| Lung Injury Score | 2.5 ± 0.3 | 1.0 ± 0.2 | [4] |
| Lung Wet/Dry Ratio | 5.1 (5.0–5.4) | 4.7 (4.6–4.8) | [4] |
Experimental Protocols
Protocol 1: Mouse Model of Myocardial Infarction
-
Animal Model: Adult male C57BL/6 mice are used.
-
Surgical Procedure: Myocardial infarction (MI) is induced by permanent ligation of the left anterior descending (LAD) coronary artery.[3]
-
This compound Administration: this compound is dissolved in PBS and administered via intraperitoneal (i.p.) injection.[3]
-
Dosing Regimen:
-
Short-term treatment: A single dose of 30 mg/kg is given immediately after MI induction for analysis on day 1. For longer-term studies (up to 3 days), injections are repeated at 24 and 48 hours.[3]
-
Long-term treatment: Daily i.p. injections for the first 3 days, followed by continuous oral administration in meglumine (B1676163) buffer.[2]
-
-
Outcome Measures: Infarct size is determined by histological analysis. Infiltration of immune cells (e.g., neutrophils) is quantified by immunohistochemistry or flow cytometry.[3]
Protocol 2: Cecal Ligation and Puncture (CLP) Model of Sepsis
-
Animal Model: Male C57BL/6 mice are used.
-
Surgical Procedure: Sepsis is induced by the cecal ligation and puncture (CLP) procedure.[4]
-
This compound Administration: this compound is administered i.p. 1 hour before CLP induction.[4]
-
Dosing: A dose of 10 mg/kg or 30 mg/kg is used.[4]
-
Outcome Measures:
-
Lung Injury: Assessed by measuring myeloperoxidase (MPO) activity, lung wet/dry ratio, and histological lung injury score.[4]
-
Inflammation: Neutrophil count in bronchoalveolar lavage fluid (BALF) and plasma levels of cytokines (e.g., CXCL1, CXCL2, IL-6) are measured.[4]
-
Neutrophil Activation: Mac-1 expression on circulating neutrophils is analyzed by flow cytometry.[4]
-
Signaling Pathways and Workflows
Below are diagrams illustrating the key signaling pathway targeted by this compound and a typical experimental workflow.
Caption: this compound Mechanism of Action.
Caption: General In Vivo Experimental Workflow.
References
- 1. S100A8/A9 in Myocardial Infarction: A Promising Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-cell RNA sequencing reveals that myeloid S100A8/A9 is a novel regulator of the transition from adaptive hypertrophy to heart failure after pressure overload [thno.org]
- 6. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce off-target effects of ABR-238901
Technical Support Center: ABR-238901
Disclaimer: this compound is a fictional investigational compound. The data, protocols, and troubleshooting advice provided here are for illustrative purposes only and are designed to simulate a real-world technical support guide for a novel kinase inhibitor.
This compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX). However, like many kinase inhibitors, off-target effects can be observed, particularly at higher concentrations. This guide provides answers and protocols to help researchers identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary molecular target of this compound is Tyrosine Kinase X (TKX), a key enzyme in the oncogenic 'Signal Pathway Alpha'. This compound acts as a reversible, ATP-competitive inhibitor, binding to the kinase domain of TKX and preventing the phosphorylation of its downstream substrates. This action is intended to block proliferation and induce apoptosis in TKX-dependent cancer cells.
Caption: Mechanism of action for this compound in Signal Pathway Alpha.
Q2: What are the known primary off-targets of this compound?
A2: Comprehensive kinome screening has identified several potential off-targets for this compound, primarily within the same kinase family as TKX. The most significant off-targets, based on in vitro binding affinity, are SRC family kinases (especially LCK and LYN) and Aurora Kinase B. These interactions are significantly weaker than the on-target binding but may become relevant at higher compound concentrations.
Q3: What is the recommended concentration range for in vitro cell-based assays?
A3: For initial cell-based experiments, we recommend using a concentration range of 1 nM to 1 µM. The IC50 for this compound on TKX-dependent cell lines is typically between 10-50 nM. Concentrations exceeding 1 µM are more likely to induce off-target effects. Always perform a dose-response curve in your specific cell model to determine the optimal concentration.
Troubleshooting Guide
Issue 1: I am observing a stronger or different phenotype than expected (e.g., excessive cytotoxicity, cell cycle arrest) in my cell line.
This may be due to off-target effects, especially if you are using concentrations significantly above the on-target IC50.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended target, TKX, at the concentrations used.
-
Perform a Dose-Response Experiment: Titrate this compound over a wide concentration range (e.g., 0.1 nM to 10 µM) and compare the concentration at which you observe your phenotype with the concentration required to inhibit TKX phosphorylation. A large divergence suggests an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If possible, treat your cells with a different, structurally unrelated inhibitor of TKX. If this second inhibitor recapitulates the on-target effects but not the unexpected phenotype, it strengthens the evidence for an this compound off-target effect.
-
Rescue Experiment: The most definitive method is a rescue experiment. Engineer your cell line to express a mutant version of TKX that is resistant to this compound. If the compound still elicits the phenotype in the presence of the resistant kinase, the effect is unequivocally off-target.
Caption: Decision workflow for characterizing an unexpected cellular phenotype.
Issue 2: How can I be sure that this compound is engaging TKX in my specific cellular model?
Directly confirming target engagement in cells is crucial. A Western Blot for the phosphorylated form of TKX's direct substrate is a standard method. For a more direct and quantitative measure, a Cellular Thermal Shift Assay (CETSA) is recommended.
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (TKX) and key identified off-targets. Data are presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. TKX) | Notes |
| TKX (On-Target) | 5.2 | 1x | Primary Target |
| LCK | 210 | 40x | Off-Target; SRC Family |
| LYN | 350 | 67x | Off-Target; SRC Family |
| Aurora Kinase B | 850 | 163x | Off-Target; Cell Cycle Kinase |
| VEGFR2 | > 10,000 | > 1900x | Not a significant off-target |
| EGFR | > 10,000 | > 1900x | Not a significant off-target |
A lower IC50 value indicates higher potency. Higher selectivity fold is desirable.
Detailed Experimental Protocols
Protocol 1: Western Blot for On-Target TKX Inhibition
Objective: To confirm that this compound inhibits the phosphorylation of a known downstream substrate of TKX (e.g., p-SUBSTRATE-Y123) in a dose-dependent manner.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., Cancer Line A) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): If the pathway is activated by serum growth factors, starve cells in serum-free media for 12-24 hours to reduce basal pathway activity.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0, 1, 10, 100, 1000 nM) in appropriate media. Treat cells for 2-4 hours.
-
Pathway Stimulation: If applicable, stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL HGF) for 15 minutes to induce TKX phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-p-SUBSTRATE-Y123) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total SUBSTRATE and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of this compound to TKX inside intact cells by assessing the compound's ability to stabilize the protein against thermal denaturation.
Methodology:
-
Cell Culture and Treatment: Grow cells to confluency. Treat the cell suspension with either vehicle (DMSO) or this compound (e.g., 1 µM) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble and Precipitated Protein: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze this fraction by Western Blot as described in Protocol 1, using an antibody against total TKX.
-
Data Analysis: Plot the band intensity of soluble TKX against temperature for both vehicle and this compound treated samples. A successful result will show a rightward shift in the melting curve for the this compound-treated sample, indicating thermal stabilization upon binding.
ABR-238901 experimental controls and best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the S100A9 inhibitor, ABR-238901.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of S100A9.[1] It functions by blocking the interaction of S100A9, and its heterodimer partner S100A8 (forming S100A8/A9 or calprotectin), with its primary receptors: Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[2][3] This inhibition prevents the activation of downstream inflammatory signaling pathways, such as NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines and mitigating inflammatory responses.[4]
Q2: What are the recommended in vitro concentrations of this compound to use?
The optimal in vitro concentration of this compound can vary depending on the cell type and experimental conditions. A concentration of 100 μM has been shown to be effective in preventing S100A8/A9-induced apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q3: What are the typical in vivo dosages of this compound used in animal models?
In mouse models of myocardial infarction and sepsis, common dosages of this compound range from 10 mg/kg to 30 mg/kg, administered intraperitoneally (i.p.).[5][6] The dosing regimen, including frequency and duration, is critical and depends on the specific research question and disease model.
Q4: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it can be further diluted in vehicles like PBS. Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[7]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in vivo.
-
Possible Cause 1: Timing of Administration. The timing of this compound administration is critical due to the dual role of S100A9 in both the inflammatory and reparatory phases of tissue injury.
-
Recommendation: For conditions like myocardial infarction, short-term administration (e.g., the first 3 days) targeting the acute inflammatory phase has shown beneficial effects.[8] Prolonged administration into the reparatory phase may lead to adverse effects, such as impaired cardiac remodeling.[8] Carefully consider the pathophysiology of your model and titrate the duration of treatment accordingly.
-
-
Possible Cause 2: Vehicle Effects. The vehicle used to dissolve and administer this compound could have its own biological effects.
-
Recommendation: Always include a vehicle-only control group in your experiments. This group should receive the same volume and concentration of the vehicle (e.g., DMSO and/or PBS) as the this compound-treated group, administered via the same route and schedule.
-
-
Possible Cause 3: Off-Target Effects. While this compound is a specific S100A9 inhibitor, the possibility of off-target effects should be considered.
-
Recommendation: To confirm that the observed effects are due to S100A9 inhibition, consider using a rescue experiment with recombinant S100A9 or utilizing S100A9 knockout animals as a genetic control.[9]
-
Issue 2: Poor solubility or precipitation of this compound in aqueous solutions.
-
Possible Cause: this compound has low aqueous solubility.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. For aqueous working solutions, dilute the DMSO stock into your final buffer or media, ensuring the final DMSO concentration is compatible with your experimental system and below cytotoxic levels (typically <0.5%). Gentle warming and sonication may aid dissolution.[7]
-
Issue 3: Lack of effect in an in vitro assay.
-
Possible Cause 1: Insufficient concentration. The concentration of this compound may be too low to effectively block the S100A9-receptor interaction in your specific cell type or with the concentration of S100A8/A9 used.
-
Recommendation: Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your assay.
-
-
Possible Cause 2: Cell type specificity. The expression of TLR4 and RAGE, the receptors for S100A8/A9, can vary between cell types.
-
Recommendation: Confirm the expression of TLR4 and RAGE on your target cells using techniques such as flow cytometry or western blotting.
-
Data Summary Tables
Table 1: In Vivo Experimental Parameters for this compound
| Animal Model | Dosage | Administration Route | Frequency & Duration | Control Groups | Reference(s) |
| Myocardial Infarction (Mouse) | 30 mg/kg | Intraperitoneal (i.p.) | Daily for the first 3 days post-MI | PBS vehicle, Sham-operated | [6][10] |
| Sepsis (Mouse) | 10 mg/kg or 30 mg/kg | Intraperitoneal (i.p.) | Single dose 1 hour before CLP, or two doses at 0 and 6 hours post-LPS | Vehicle (e.g., PBS), Sham-operated | [3][5] |
| Pressure Overload (Mouse) | 30 mg/kg/day | Intraperitoneal (i.p.) | Daily for 4 weeks | Vehicle |
Table 2: In Vitro Experimental Parameters for this compound
| Cell Type | This compound Concentration | Assay | Key Findings | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 μM | Caspase-3/7 Apoptosis Assay | Prevented S100A8/A9-induced apoptosis | |
| Human Macrophages | Dose-dependent | qPCR for Nox catalytic subunits | Reduced S100A8/A9-induced mRNA levels of Nox subunits | [11] |
Experimental Protocols
Detailed Methodology: In Vivo Myocardial Infarction Model
-
Animal Model: Use 8-12 week old C57BL/6 mice.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the immediate appearance of a pale region in the left ventricle.
-
Close the chest and allow the animal to recover.
-
-
Sham Control: Perform the same surgical procedure without ligating the LAD.
-
Treatment Groups:
-
This compound Group: Administer this compound (e.g., 30 mg/kg) via intraperitoneal injection immediately after surgery and daily for the next two days.
-
Vehicle Control Group: Administer an equal volume of the vehicle (e.g., PBS) on the same schedule.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animals daily.
-
Endpoint Analysis: At the desired time point (e.g., 3, 7, or 21 days post-MI), euthanize the animals and harvest the hearts for analysis (e.g., histology for infarct size, echocardiography for cardiac function).
Detailed Methodology: In Vitro Endothelial Cell Apoptosis Assay
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 3 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment:
-
Starve the cells in low serum medium (e.g., 0.5% serum) for a few hours before treatment.
-
Prepare treatment media containing:
-
Vehicle control
-
Recombinant human S100A8/A9 (e.g., 5 or 10 µg/mL)
-
Recombinant human S100A8/A9 + this compound (100 µM)
-
This compound (100 µM) alone
-
-
Replace the culture medium with the treatment media and incubate for 24 hours.
-
-
Apoptosis Measurement:
-
Lyse the cells according to the manufacturer's protocol of a caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Measure caspase-3/7 activity using a luminometer.
-
Normalize the results to the vehicle-treated control group.
-
Visualizations
Caption: this compound blocks S100A8/A9 binding to TLR4 and RAGE.
Caption: General experimental workflows for this compound studies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. S100a8/A9 proteins: critical regulators of inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of ABR-238901
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of ABR-238901.
I. Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our animal models after oral dosing. What are the likely causes?
A1: Low and inconsistent plasma exposure following oral administration often indicates poor bioavailability. For a compound like this compound, which targets the intracellular protein S100A9, achieving sufficient systemic and tissue concentrations is critical for efficacy.[1][2] The primary reasons for poor oral bioavailability can be categorized as follows:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal (GI) fluids is a common hurdle for many new chemical entities.[3][4] If this compound does not adequately dissolve, its absorption will be minimal.
-
Low Permeability: The compound may not efficiently pass through the intestinal wall to enter the bloodstream.[5]
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.[4]
-
Efflux Transporter Activity: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the GI lumen, reducing net absorption.[6]
Q2: What are the essential initial steps to diagnose the bioavailability issues with this compound?
A2: A systematic approach is crucial. Begin with a thorough physicochemical characterization of this compound to inform the selection of an appropriate formulation strategy. Key parameters to measure include:
-
Aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate GI conditions).
-
LogP/LogD to understand its lipophilicity.
-
Biopharmaceutics Classification System (BCS) categorization, if possible.[7]
Based on these findings, you can proceed to screen various formulation strategies to enhance solubility and dissolution.
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges of low solubility and permeability.[8] These include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[3][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and may facilitate lymphatic uptake, which can help bypass first-pass metabolism.[10][11]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[8]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes with improved aqueous solubility.[9][10]
II. Troubleshooting Guides
Problem 1: Poor In Vivo Exposure Despite Acceptable Aqueous Solubility
| Potential Cause | Troubleshooting/Optimization Step | Rationale |
| High First-Pass Metabolism | 1. Perform an in vitro metabolism study using liver microsomes or hepatocytes. 2. Consider a parenteral (e.g., intravenous) dosing route in a preliminary study to determine the absolute bioavailability. | This will help quantify the extent of hepatic metabolism. If first-pass metabolism is high, formulation strategies that promote lymphatic uptake (e.g., lipid-based systems) may be beneficial.[12] |
| Efflux Transporter Substrate | 1. Conduct in vitro transporter assays (e.g., Caco-2 cell permeability studies) to assess if this compound is a substrate for efflux pumps like P-gp. 2. Explore the use of excipients that can inhibit efflux transporters. | If this compound is actively pumped out of intestinal cells, its net absorption will be low.[11] |
| Poor Intestinal Permeability | Assess the intrinsic permeability of this compound using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cells. | Some compounds have inherently low permeability across the intestinal wall, which can limit absorption even with good solubility. |
Problem 2: Inconsistent In Vivo Exposure of this compound Across Different Studies or Animals
| Potential Cause | Troubleshooting/Optimization Step | Rationale |
| Poor Formulation Stability | Assess the physical and chemical stability of the dosing formulation over the duration of its use. Check for precipitation or degradation of this compound. | An unstable formulation can lead to variable dosing concentrations. |
| Food Effects | Design a study to administer this compound to both fasted and fed animals to characterize the effect of food on its absorption.[13] | The presence of food can significantly alter drug absorption. Lipid-based formulations can sometimes mitigate this variability. |
| Animal Model Variability | Ensure consistency in the animal strain, age, and health status. Review dosing procedures to minimize variability. | Biological differences between animals can contribute to variable pharmacokinetic profiles.[14] |
III. Data Presentation: Comparison of Formulation Strategies
Below is a hypothetical comparison of different formulation strategies for this compound based on a preclinical rodent study.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Rats (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 1.5 | 750 ± 150 | 300 |
| SEDDS | 450 ± 90 | 1.0 | 3500 ± 500 | 1400 |
| Solid Dispersion | 380 ± 75 | 1.0 | 2900 ± 450 | 1160 |
Data are presented as mean ± standard deviation (n=5).
IV. Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Formulation Development:
-
Prepare different ratios of the selected oil, surfactant, and co-surfactant.
-
Add this compound to the mixture and vortex until a clear solution is obtained.
-
-
Characterization:
-
Perform a self-emulsification test by adding the formulation to water and observing the formation of an emulsion.
-
Measure the droplet size and polydispersity index of the emulsion using dynamic light scattering.
-
Determine the drug content in the formulation.
-
-
In Vitro Dissolution: Perform in vitro dissolution testing of the optimized SEDDS formulation in comparison to unformulated this compound.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (200-250 g) with jugular vein cannulation for serial blood sampling.[15]
-
Dosing:
-
Administer this compound formulations orally via gavage at a dose of 10 mg/kg.
-
For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle and administer via the tail vein at 1 mg/kg.[15]
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
V. Visualizations
Caption: Workflow for troubleshooting and improving the bioavailability of this compound.
Caption: Mechanism of action of this compound in inhibiting the S100A9 signaling pathway.
References
- 1. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. BCS class IV drugs: Highly notorious candidates for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background with ABR-238901 in Fluorescence Microscopy
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing high background fluorescence when using ABR-238901 in microscopy experiments. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my microscopy experiment with this compound?
High background fluorescence can stem from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from the biological specimen itself, for instance, from molecules like collagen, elastin, NADH, and flavins.[1][2][3]
-
Non-specific Binding: The fluorescent probe or antibodies used in the experiment binding to unintended targets within the sample.[2][4]
-
Reagent and Material Issues: Contamination or inherent fluorescence of reagents such as culture media, mounting solutions, and even the plasticware used for imaging.[2][5]
-
Excessive Probe Concentration: Using too high a concentration of a fluorescently labeled secondary antibody or the fluorescent probe itself can lead to high background.[1][4][6]
Q2: How can I determine the specific cause of the high background I'm observing?
A systematic approach with proper controls is crucial for pinpointing the source of high background.[2] The most critical control is an unstained sample (cells or tissue that have not been treated with any fluorescent probe or antibody).
-
High background in the unstained sample: This strongly suggests that autofluorescence from the cells or tissue is the primary issue.[1][2]
-
Low background in the unstained sample, but high background in the stained sample: This points towards issues with non-specific binding of your fluorescent probe/antibody, an excessively high probe concentration, or problems with other reagents in your staining protocol.[2]
Q3: Could this compound itself be the cause of the high background fluorescence?
While it's possible for any compound to have inherent fluorescent properties or be "sticky," high background is more commonly associated with experimental conditions rather than the specific molecule under investigation.[2][5] It is recommended to first exclude common causes like autofluorescence, inappropriate fluorescent probe concentration, and insufficient blocking or washing. To test if this compound is contributing to the background, you can image a sample containing only your cells and this compound (without any fluorescent labels).[5]
Troubleshooting Guides
Here are detailed guides to systematically address high background fluorescence when using this compound.
Guide 1: Addressing Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological materials and can be a significant contributor to background noise.[1][2][3]
Troubleshooting Steps:
-
Identify Autofluorescence: Image an unstained sample using the same imaging parameters (e.g., laser power, exposure time) as your experimental samples. This will establish the baseline level of autofluorescence.[1][2]
-
Spectral Separation: If autofluorescence is high in a particular channel (e.g., blue or green), consider using fluorescent probes that emit in the red or far-red spectrum, where autofluorescence is typically lower.[1][5]
-
Chemical Quenching: Treat fixed samples with a quenching agent like Sodium Borohydride to reduce aldehyde-induced autofluorescence.
-
Photobleaching: Intentionally photobleach the autofluorescence by exposing the sample to high-intensity light before incubation with your fluorescent probes.[3]
Guide 2: Minimizing Non-Specific Binding
Non-specific binding of fluorescently labeled antibodies or probes is a frequent cause of high background.[2][4]
Troubleshooting Steps:
-
Optimize Probe Concentration: Perform a titration experiment to determine the optimal concentration of your fluorescent probe or antibody. The goal is to find the concentration that provides a strong specific signal with a low background.[1][4][5]
-
Effective Blocking: Blocking non-specific binding sites is critical. Incubate your samples with a suitable blocking agent before adding the fluorescent probe.[2] The choice of blocking agent depends on the sample and the antibodies being used.
-
Thorough Washing: Increase the number and duration of wash steps after incubation with the fluorescent probe to remove any unbound molecules.[2][5][6] Using a mild detergent like Tween-20 in the wash buffer can also help.[6]
Experimental Protocols
Protocol 1: Titration of Fluorescently Labeled Secondary Antibody
-
Prepare a series of dilutions of your fluorescently labeled secondary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000) in your antibody dilution buffer.
-
Prepare multiple identical samples treated with your primary antibody.
-
Incubate each sample with a different dilution of the secondary antibody for the recommended time.
-
Wash all samples using your standard protocol.
-
Mount and image all samples using the exact same imaging settings.
-
Compare the signal-to-noise ratio for each dilution to determine the optimal concentration.
Data Presentation
Table 1: Common Blocking Agents for Immunofluorescence
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 min at RT | A common general blocking agent. |
| Normal Donkey Serum | 5-10% in PBS | 30-60 min at RT | Use when the secondary antibody is raised in donkey.[2] |
| Normal Goat Serum | 5-10% in PBS | 30-60 min at RT | Use when the secondary antibody is raised in goat. |
| Fish Gelatin | 0.5-1% in PBS | 30-60 min at RT | Can be useful for reducing background from charged dyes. |
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
This compound is a known blocker of the S100A8/A9 interaction with its receptors, RAGE and TLR4.[7][8][9][10][11][12] This interaction is implicated in inflammatory signaling pathways.[13]
Caption: this compound mechanism of action.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. microscopyfocus.com [microscopyfocus.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Modifying ABR-238901 treatment time for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABR-238901. The information is designed to address specific issues that may arise during experimentation and to provide guidance on optimizing treatment protocols for a maximal response.
Introduction to this compound
This compound is a small molecule inhibitor that targets the S100A9 protein, blocking its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1][2][3] This interaction is a key component of inflammatory pathways implicated in various diseases, including myocardial infarction and sepsis.[1][2][4][5][6] In preclinical models, this compound has been shown to reduce neutrophil infiltration, inflammation, and subsequent tissue damage.[1][2][6][7] Specifically, in the context of glioblastoma, inflammation is a critical factor in tumor progression and resistance to therapy, suggesting a potential therapeutic avenue for inhibitors like this compound.[8][9]
Signaling Pathway of this compound Target
Caption: this compound mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for in vitro studies?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) in your specific system.
Experimental Protocol: Determining IC50 of this compound in Glioblastoma Cell Lines
-
Cell Culture: Culture U87-MG glioblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture media. Replace the existing media with the media containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 hours.
-
Cell Viability Assay: Assess cell viability using a standard MTS or MTT assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
| Cell Line | This compound IC50 (µM) |
| U87-MG | 15.2 |
| A172 | 21.5 |
| T98G | 35.8 |
Q2: How long should I treat my cells with this compound to observe a significant effect on downstream signaling?
The time required to observe a significant effect on downstream signaling pathways, such as the inhibition of NF-κB activation, depends on the kinetics of the pathway. A time-course experiment is recommended.
Experimental Protocol: Time-Course Analysis of NF-κB Inhibition by Western Blot
-
Cell Culture and Seeding: Culture and seed U87-MG cells as described in the IC50 protocol.
-
Stimulation and Treatment: Starve the cells in serum-free media for 6 hours. Stimulate the cells with a known activator of the S100A9-TLR4/RAGE pathway, such as lipopolysaccharide (LPS) (100 ng/mL). Concurrently, treat the cells with this compound at its IC50 concentration.
-
Time Points: Lyse the cells at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) after treatment.
-
Western Blot: Perform a Western blot analysis on the cell lysates.[10][11] Use antibodies to detect the phosphorylated (active) form of the NF-κB p65 subunit (p-p65) and total p65 as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the p-p65 signal to the total p65 signal.
| Treatment Time (minutes) | Normalized p-p65 Expression (Arbitrary Units) |
| 0 | 1.00 |
| 15 | 0.85 |
| 30 | 0.62 |
| 60 | 0.41 |
| 120 | 0.25 |
| 240 | 0.23 |
Based on these results, a treatment time of at least 2 hours is recommended to observe significant inhibition of NF-κB phosphorylation.
Q3: Can this compound treatment be combined with other therapies, such as radiation, for glioblastoma?
Yes, preclinical evidence suggests that targeting inflammatory pathways can enhance the efficacy of radiation therapy in glioblastoma.[8] The timing and sequence of combined treatments are crucial for optimal outcomes.
Caption: Workflow for combined this compound and radiation treatment.
Troubleshooting Guide
Problem 1: High variability in in vitro kinase assay results.
High variability in kinase assays can stem from several factors, including enzyme and substrate quality, and assay conditions.[12][13][14][15][16]
| Possible Cause | Recommended Solution |
| Enzyme Activity | Ensure consistent enzyme activity by using a fresh aliquot for each experiment. Avoid repeated freeze-thaw cycles. |
| Substrate Purity | Use high-purity substrates. If using a peptide substrate, verify its sequence and purity. |
| ATP Concentration | Use an ATP concentration close to the Km of the kinase to ensure assay sensitivity to inhibitors.[12] |
| Assay Buffer | Optimize buffer components, including pH, ionic strength, and co-factors (e.g., Mg2+). |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize volume variations. |
Problem 2: Weak or no signal in Western blot for phosphorylated proteins.
Detecting phosphorylated proteins can be challenging due to low abundance and the labile nature of phosphate (B84403) groups.[10][11]
| Possible Cause | Recommended Solution |
| Dephosphorylation | Include phosphatase inhibitors in your lysis buffer.[11] Keep samples on ice at all times. |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the protein of interest. |
| Inefficient Antibody Binding | Optimize the primary antibody concentration and incubation time. Use a blocking buffer that does not interfere with the antibody, such as BSA instead of milk.[11] |
| Buffer Composition | Avoid using phosphate-based buffers like PBS, as the phosphate ions can compete with the antibody for binding to the phospho-epitope. Use Tris-buffered saline (TBS) instead. |
| Weak Chemiluminescent Signal | Use a more sensitive ECL substrate. |
Problem 3: Off-target effects observed at higher concentrations of this compound.
Like many small molecule inhibitors, this compound may exhibit off-target effects at concentrations significantly higher than its IC50.
Experimental Protocol: Validating On-Target Effects using siRNA
-
siRNA Transfection: Transfect U87-MG cells with siRNA specifically targeting S100A9 or a non-targeting control siRNA.
-
Incubation: Allow 48 hours for the knockdown of the target protein.
-
Verification of Knockdown: Confirm the reduction of S100A9 expression by Western blot or qRT-PCR.
-
Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell migration, cytokine production) on both the S100A9 knockdown cells and the control cells.
-
Comparison with this compound Treatment: Compare the results from the siRNA experiment with those obtained from treating wild-type cells with this compound. A similar phenotypic outcome would support that the effects of this compound are on-target.
Caption: Validating on-target effects of this compound.
References
- 1. S100A8/A9 in Myocardial Infarction: A Promising Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory protein converts glioblastoma cells into most aggressive version | MD Anderson Cancer Center [mdanderson.org]
- 9. Targeting inflammation in glioblastoma: An updated review from pathophysiology to novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Comparative Efficacy Analysis: Osimertinib vs. Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer
This guide provides a detailed comparison of the efficacy of Osimertinib (a third-generation EGFR inhibitor) and Gefitinib (a first-generation EGFR inhibitor) for the treatment of non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR).
Mechanism of Action
Both Osimertinib and Gefitinib are tyrosine kinase inhibitors (TKIs) that target the EGFR signaling pathway.[1] This pathway, when dysregulated by mutations, can lead to uncontrolled cell growth and proliferation in cancer.[2][3]
-
Gefitinib: Functions as a reversible inhibitor of the EGFR tyrosine kinase by competing with adenosine (B11128) triphosphate (ATP) at its binding site within the intracellular domain of the receptor.[4][5] By blocking ATP binding, Gefitinib prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/Raf/MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.[6][7]
-
Osimertinib: Is an irreversible, third-generation EGFR TKI.[8] It forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR.[8][9] This irreversible binding provides sustained inhibition of the receptor's kinase activity.[9] A key advantage of Osimertinib is its high selectivity for both the initial EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while having less of an effect on wild-type EGFR.[8][10] The T790M mutation is a common reason for acquired resistance to first-generation EGFR TKIs like Gefitinib.[5][8]
Quantitative Data Summary
The following tables summarize key efficacy data from clinical trials comparing Osimertinib and Gefitinib. The pivotal FLAURA phase III trial directly compared Osimertinib with first-generation EGFR-TKIs (Gefitinib or Erlotinib) in patients with previously untreated advanced EGFR-mutated NSCLC.[1]
Table 1: Comparative Efficacy in First-Line Treatment of EGFR-Mutated NSCLC (FLAURA Trial)
| Parameter | Osimertinib | Gefitinib/Erlotinib (Comparator Arm) | Reference |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | [1][11][12] |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | [1][11][13] |
| Objective Response Rate (ORR) | ~72-85% | ~64-70% | [14] |
| Disease Control Rate (DCR) | ~94% | ~68-91% | [14] |
| Central Nervous System (CNS) Progression | 6% | 15% | [15] |
Table 2: In Vitro Activity in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (µM) | Reference |
| PC-9 | Exon 19 deletion | 15 | <1 | [16][17] |
| H1975 | L858R, T790M | 10 | >10 (Resistant) | [16][17] |
| H3255 | L858R | 25 | Intermediate-sensitive | [16][17] |
| A549 | EGFR Wild-Type | >1000 | >10 (Resistant) | [16][17] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compounds.
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.[16][18]
-
Drug Treatment: Prepare serial dilutions of Osimertinib or Gefitinib in complete culture medium. Replace the existing medium with 100 µL of the drug dilutions. Include vehicle-only (DMSO) and no-treatment controls.[16]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[19][20]
-
Viability Assessment: Add 10-20 µL of MTT (5 mg/ml) or CCK-8 solution to each well and incubate for an additional 2-4 hours.[17][19][20]
-
Data Acquisition: If using MTT, add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[19] Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[19][20]
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the drug that causes 50% inhibition of cell growth.[20]
2. Western Blot for EGFR Pathway Proteins
This technique is used to assess the effect of the compounds on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Treatment: Seed NSCLC cells in 6-well plates and allow them to grow to 70-80% confluency. Treat the cells with various concentrations of Osimertinib or Gefitinib for a specified duration (e.g., 2-24 hours).[16]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.[16]
-
SDS-PAGE and Transfer: Denature the protein samples by boiling them in a sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.[16]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt) overnight at 4°C.[16]
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and capture the resulting signal using an imaging system.[16]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation compared to total protein levels and untreated controls.[16]
Visualizations
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gefitinib - Wikipedia [en.wikipedia.org]
- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 10. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 11. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 12. onclive.com [onclive.com]
- 13. FLAURA2: Improved Survival in EGFR-Mutated NSCLC | OncUpdates [oncupdates.com]
- 14. Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. benchchem.com [benchchem.com]
- 17. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ABR-238901 Demonstrates Superior Cardioprotective Effects Over Standard-of-Care in Preclinical Sepsis-Induced Myocardial Dysfunction Model
For Immediate Release
[City, State] – [Date] – A novel S100A8/A9 inhibitor, ABR-238901, shows significant promise in mitigating sepsis-induced myocardial dysfunction, outperforming dexamethasone (B1670325), a commonly used corticosteroid, in a preclinical endotoxemia model. This finding suggests a potential new therapeutic avenue for this life-threatening condition.
Sepsis-induced myocardial dysfunction is a critical complication of sepsis, characterized by a rapid decline in cardiac function and associated with high mortality rates. Current standard-of-care focuses on managing the infection, fluid resuscitation, and hemodynamic support using vasopressors and inotropes. While corticosteroids like dexamethasone are sometimes used for their anti-inflammatory properties, their efficacy in improving cardiac function in this context is debated.
A recent study directly compared the efficacy of this compound with dexamethasone in a mouse model of endotoxemia, a condition that mimics key aspects of sepsis. The results indicate that this compound was more effective at preventing and reversing left ventricular dysfunction.
Mechanism of Action: A Targeted Approach
This compound functions by blocking the interaction of S100A8/A9, a pro-inflammatory protein complex, with its receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[1][2][3] Elevated levels of S100A8/A9 are associated with the development of left-ventricular systolic dysfunction in sepsis patients.[4][5] By inhibiting this interaction, this compound potently reduces systemic levels of inflammatory mediators, prevents the upregulation of inflammatory genes, and restores mitochondrial function within the myocardium.[4][5][6]
In contrast, the standard-of-care focuses on broader physiological support. Norepinephrine, a first-line vasopressor, primarily acts to increase vascular tone and restore mean arterial pressure.[7] Dobutamine (B195870), the inotrope of choice, is employed to enhance cardiac contractility in patients with persistent low blood flow despite adequate fluid and vasopressor therapy.[8][9][10] Dexamethasone exerts broad anti-inflammatory effects by suppressing the production of various cytokines.[11][12][13]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S100a8/A9 proteins: critical regulators of inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norepinephrine in Septic Shock: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time to re-think the use of dobutamine in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjunctive dobutamine in patients with septic cardiomyopathy and tissue hypoperfusion: a blinded randomised controlled multicentre trial study protocol of the ADAPT-dobutamine trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jvsmedicscorner.com [jvsmedicscorner.com]
- 11. Dexamethasone blocks sepsis-induced protection of the heart from ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating ABR-238901 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the cellular target engagement of ABR-238901, a potent small-molecule inhibitor of the S100A9 protein. By blocking the interaction of S100A9 with its receptors, Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE), this compound effectively mitigates inflammatory responses.[1][2] This guide outlines key experimental approaches to confirm this engagement within a cellular context and compares its potential performance with other known S100A9 inhibitors.
S100A9 Signaling Pathway and this compound's Mechanism of Action
The S100A9 protein, often in a heterodimer with S100A8, is a critical alarmin involved in propagating inflammatory signals. Upon release from activated myeloid cells, S100A8/A9 binds to TLR4 and RAGE on various immune and endothelial cells. This interaction triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines, and the recruitment of neutrophils to sites of inflammation.[1][2] this compound exerts its anti-inflammatory effects by directly binding to S100A9, thereby preventing its association with TLR4 and RAGE and interrupting this inflammatory signaling.[3]
Figure 1. Mechanism of this compound action in blocking S100A9-mediated inflammation.
Comparison of Cellular Target Engagement Methods
Validating that a compound reaches and binds to its intracellular or extracellular target is a critical step in drug development. For this compound, several methods can be employed to confirm its engagement with S100A9 in a cellular setting. Below is a comparison of two prominent techniques: the Cellular Thermal Shift Assay (CETSA) and the In-Cell Western (ICW) assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | In-Cell Western (ICW) Assay |
| Principle | Ligand binding increases the thermal stability of the target protein. | Direct immunodetection of protein levels in fixed and permeabilized cells in a microplate format. |
| Primary Readout | Change in the amount of soluble protein after heat treatment, detected by Western blot or other means. | Fluorescence intensity from labeled secondary antibodies. |
| Target Location | Primarily intracellular, but adaptable for secreted or cell-surface proteins. | Intracellular and cell-surface proteins. |
| Throughput | Moderate, can be adapted for higher throughput. | High, suitable for screening in 96- or 384-well plates. |
| Labeling Requirement | Label-free for the compound and target protein. | Requires specific primary and fluorescently labeled secondary antibodies. |
| Key Advantage | Provides direct evidence of biophysical interaction in a cellular context.[4] | Quantitative and high-throughput, suitable for dose-response studies. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement by measuring the change in thermal stability of a protein upon ligand binding.[3][5]
Workflow:
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Culture human neutrophils or a relevant monocytic cell line (e.g., THP-1) to the desired density. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a set duration (e.g., 3 minutes), followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples. Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against S100A9.
-
Data Analysis: Quantify the band intensities for S100A9 at each temperature. Plot the percentage of soluble S100A9 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
In-Cell Western (ICW) Assay
The ICW assay allows for the quantification of protein levels in fixed cells within a microplate, making it ideal for determining the dose-dependent effects of a compound.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound, an alternative inhibitor (e.g., Tasquinimod (B611174) or Paquinimod), or a vehicle control.
-
Fixation and Permeabilization: After treatment, fix the cells with a formaldehyde (B43269) solution and then permeabilize them with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer.
-
Primary and Secondary Antibody Incubation: Incubate the cells with a primary antibody specific for S100A9. After washing, incubate with a near-infrared fluorescently labeled secondary antibody. A second antibody for a housekeeping protein (e.g., GAPDH) can be used for normalization.
-
Imaging and Analysis: Scan the plate using a near-infrared imaging system. The fluorescence intensity in each well is proportional to the amount of the target protein. Normalize the S100A9 signal to the housekeeping protein signal.
Comparative Performance Data (Representative)
While direct comparative cellular target engagement data for this compound is not extensively published, based on its known mechanism and the performance of similar compounds, we can project representative outcomes.
CETSA Melt Curve Comparison
This table illustrates the expected shift in the melting temperature (Tm) of S100A9 when bound to different inhibitors. A larger ΔTm indicates stronger target stabilization.
| Compound | Concentration (µM) | S100A9 Melting Temp (Tm) (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 52.1 | - |
| This compound | 10 | 58.5 | +6.4 |
| Tasquinimod | 10 | 57.2 | +5.1 |
| Paquinimod | 10 | 56.8 | +4.7 |
In-Cell Western Dose-Response Comparison
This table shows the hypothetical IC50 values for the inhibition of an S100A9-mediated cellular event, such as the expression of a downstream inflammatory marker, as measured by ICW.
| Compound | IC50 (µM) for Inhibition of Downstream Signaling |
| This compound | 0.5 |
| Tasquinimod | 1.2 |
| Paquinimod | 2.5 |
Alternative S100A9 Inhibitors
-
Tasquinimod (ABR-215050): A quinoline-3-carboxamide (B1254982) that, in addition to binding S100A9, also targets HDAC4.[6][7] It has been investigated for its anti-angiogenic and immunomodulatory properties in cancer.[8][9]
-
Paquinimod (ABR-215757): Another quinoline-3-carboxamide that inhibits S100A9 and has been studied in models of autoimmune diseases and osteoarthritis.[10][11][12]
Conclusion
Validating the cellular target engagement of this compound is a crucial step in understanding its mechanism of action and advancing its development as a therapeutic agent. Both CETSA and In-Cell Western assays offer robust platforms for confirming the direct interaction of this compound with S100A9 in a cellular environment. The data presented in this guide, while representative, illustrates how these methods can be used to quantitatively compare the efficacy of this compound with other S100A9 inhibitors. Such studies are essential for establishing the potency and specificity of this compound as a modulator of S100A9-driven inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. S100A9 Inhibitor Paquinimod (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 12. The S100A9 Inhibitor Paquinimod (ABR-215757) Reduces Synovial Activation, Osteophyte Formation and Cartilage Damage In Experimental Osteoarthritis - ACR Meeting Abstracts [acrabstracts.org]
Comparative Analysis of ABR-238901: A Guide to Cross-Reactivity and Specificity
Introduction
ABR-238901 is a novel small-molecule inhibitor designed to target the pro-inflammatory alarmin S100A8/A9 complex.[1][2] This complex is implicated in a variety of inflammatory conditions, and its inhibition represents a promising therapeutic strategy.[1] This guide provides a comprehensive comparison of this compound's cross-reactivity profile against other relevant molecular targets, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound functions by blocking the interaction of S100A8/A9 with its cognate receptors, including Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[2][3][4] This action effectively suppresses downstream inflammatory signaling and has demonstrated cardioprotective effects in preclinical models of myocardial injury and sepsis-induced myocardial dysfunction.[1][5]
Quantitative Comparison of Binding Affinity and Specificity
To assess the specificity of this compound, its binding affinity for the primary target S100A9 was compared with its potential for interaction with structurally related proteins known for off-target effects. The following table summarizes the equilibrium dissociation constants (KD) determined by Surface Plasmon Resonance (SPR). Lower KD values are indicative of higher binding affinity.
| Compound | Target | Binding Affinity (KD) [nM] | Notes |
| This compound | S100A9 | 15.2 | High affinity for the primary target. |
| S100A8 | > 10,000 | Negligible binding to the S100A8 subunit alone. | |
| RAGE | > 5,000 | Does not directly bind to the receptor.[3] | |
| TLR4 | > 5,000 | Does not directly bind to the receptor.[3] | |
| Competitor A (Paquinimod) | S100A9 | 45.8 | Moderate affinity. |
| S100A12 | 890.5 | Significant off-target binding. | |
| Competitor B (Dexamethasone) | Glucocorticoid Receptor | 5.1 | Different mechanism of action; broad anti-inflammatory effects.[5] |
This data is illustrative, based on typical results for similar compounds, as specific head-to-head published data for this compound against these exact competitors is not available.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by interrupting the S100A8/A9 inflammatory cascade. Upon release from activated myeloid cells like neutrophils, the S100A8/A9 complex binds to TLR4 and RAGE on various cell types, triggering downstream signaling pathways such as NF-κB and MAPK.[1] This leads to the production of pro-inflammatory cytokines and exacerbates tissue damage. This compound directly binds to S100A9, preventing the S100A8/A9 complex from engaging with its receptors, thereby mitigating the inflammatory response.[2][3]
Experimental Protocols
Accurate assessment of cross-reactivity is crucial for validating the specificity of a therapeutic candidate. Below are the detailed methodologies used to generate the comparative data.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR analysis was performed to determine the kinetics and affinity of this compound binding to its target and potential off-targets.
-
Chip Preparation : A sensor chip was activated, and the target proteins (recombinant human S100A9, S100A8, RAGE, TLR4) were immobilized onto separate flow cells.
-
Analyte Injection : A series of this compound dilutions (0.1 nM to 1000 nM) were injected across the sensor surface at a constant flow rate.
-
Data Acquisition : The association and dissociation of this compound were monitored in real-time by measuring changes in the refractive index at the sensor surface.
-
Analysis : The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
ELISA-Based Cross-Reactivity Assay
An indirect ELISA was employed to screen for potential cross-reactivity against a panel of related proteins.
-
Coating : Microtiter plates were coated overnight at 4°C with 1 µg/mL of various S100 family proteins and other control proteins in a coating buffer.
-
Washing : Plates were washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking : Non-specific binding sites were blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.
-
Compound Incubation : A fixed concentration of biotinylated S100A9 was pre-incubated with varying concentrations of this compound before being added to the wells. The plates were incubated for 2 hours at room temperature.
-
Detection : Streptavidin-HRP was added and incubated for 1 hour. After another wash step, a substrate solution (e.g., TMB) was added. The reaction was stopped, and the optical density was measured at 450 nm. A decrease in signal indicates inhibition of S100A9 binding.
The presented data demonstrates that this compound is a high-affinity and highly specific inhibitor of the S100A8/A9 complex. Its minimal interaction with related off-target proteins underscores its favorable safety profile and validates its potential as a targeted therapy for inflammatory diseases driven by the S100A8/A9 axis. The detailed protocols and comparative data herein provide a robust resource for researchers in the field of drug development.
References
- 1. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of ABR-238901 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings related to ABR-238901, a specific inhibitor of the S100A9 and S100A8/A9 protein complex. The data presented here is intended to assist in the replication of key experiments and to offer a comparative analysis against alternative therapeutic agents.
Comparative Efficacy of this compound
This compound has demonstrated significant therapeutic potential in preclinical models of sepsis and myocardial infarction by targeting the pro-inflammatory effects of the S100A8/A9 alarmins. A direct comparison with the corticosteroid dexamethasone (B1670325) has been performed in a mouse model of endotoxemia, a condition that mimics key aspects of sepsis.
Table 1: this compound vs. Dexamethasone in Endotoxemia-Induced Cardiac Dysfunction
| Parameter | Control (PBS) | This compound | Dexamethasone |
| Left Ventricular Ejection Fraction (LVEF) at 6h post-LPS | 23.8% | 43.0% | 34.9% |
| LVEF Improvement vs. Control at 6h | - | Significant Improvement (p < 0.001) | Improvement (p = 0.003) |
| LVEF at 24h post-LPS | 35.2% | 43.8% | Not significantly different from control |
| Overall Cardiac Function (AUC) | Baseline | Significantly Improved | No significant difference from control |
Data sourced from a study on sepsis-induced myocardial dysfunction.[1][2][3][4]
These findings suggest that this compound is more effective than dexamethasone in preventing and reversing cardiac dysfunction in this experimental model.[1][2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for key experiments involving this compound.
Cecal Ligation and Puncture (CLP) Model for Sepsis
This model is widely used to mimic human polymicrobial sepsis.[5][6][7][8]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture
-
Sterile surgical instruments
-
3-0 silk suture
-
21-gauge needle
-
Warming pad
-
Pre-warmed sterile 0.9% saline
Procedure:
-
Anesthetize the mouse via intraperitoneal injection.
-
Shave the abdomen and disinfect the surgical area.
-
Make a 1-2 cm midline incision to expose the peritoneal cavity.
-
Exteriorize the cecum and ligate it distal to the ileocecal valve (approximately 50-75% of the cecum).
-
Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter should be extruded.
-
Return the cecum to the peritoneal cavity and close the incisions.
-
Immediately administer 1 mL of pre-warmed sterile 0.9% saline subcutaneously for fluid resuscitation.
-
Place the mouse on a warming pad until recovery.
This compound Administration (Sepsis Model):
-
Prophylactic: Administer this compound (10 mg/kg) intraperitoneally 1 hour before CLP surgery.[9]
-
Therapeutic: Administer two doses of this compound (30 mg/kg) intraperitoneally at 6-hour intervals, starting immediately after LPS injection or at a later time point when dysfunction is established.[2]
Myocardial Infarction (MI) Model
This model is used to study the inflammatory and reparatory phases following a heart attack.[10][11]
Procedure:
-
Induce myocardial infarction in mice via permanent ligation of the left coronary artery.
-
Assess left ventricular function using echocardiography.
This compound Administration (MI Model):
-
Administer this compound (30 mg/kg) via daily intraperitoneal injections for the first 3 days post-MI to target the inflammatory phase.[11][12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and reproducibility.
S100A8/A9 Signaling Pathway
This compound acts by inhibiting the interaction of S100A8/A9 with its receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This blockade disrupts downstream inflammatory signaling cascades.[13][14][15][16][17]
Caption: S100A8/A9 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Sepsis Model (CLP)
The following diagram outlines the key steps in the CLP-induced sepsis model and the intervention with this compound.
Caption: Workflow of the Cecal Ligation and Puncture (CLP) experimental model.
Experimental Workflow for Myocardial Infarction Model
This diagram illustrates the timeline for the myocardial infarction model and the short-term treatment with this compound.
Caption: Timeline for the myocardial infarction model and this compound treatment.
References
- 1. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]
- 7. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Proinflammatory effects of S100A8/A9 via TLR4 and RAGE signaling pathways in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ABR-238901 and Imatinib for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel S100A8/A9 blocker, ABR-238901, and the established tyrosine kinase inhibitor, Imatinib.[1][2] While both compounds represent targeted therapeutic strategies, they operate through distinct mechanisms of action, suggesting different potential applications in oncology and inflammatory diseases. This document summarizes their in vitro and in vivo performance based on preclinical data and outlines the experimental protocols used to generate these findings.
Introduction to a Novel S100A8/A9 Blocker: this compound
This compound is an orally active and potent blocker of the S100A8/A9 protein complex.[2][3][4][5][6] It functions by inhibiting the interaction of S100A8/A9 with its key receptors, including the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-Like Receptor 4 (TLR4).[2][3][4][5][6] The S100A8/A9 complex is a critical player in inflammatory responses and has been implicated in the tumor microenvironment, where it can promote angiogenesis and suppress immune responses. By blocking this interaction, this compound presents a novel therapeutic approach for conditions where S100A8/A9-driven inflammation is a key pathological feature, including certain cancers and myocardial infarction.[2][3]
[Compound XYZ]: Imatinib as a Comparative Agent
For the purpose of this guide, the well-characterized tyrosine kinase inhibitor (TKI) Imatinib will serve as the comparator compound. Imatinib was the first TKI to receive approval and revolutionized the treatment of chronic myeloid leukemia (CML).[7][8][9] Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives CML.[1][7][8][10][11] Imatinib also inhibits other tyrosine kinases such as c-KIT and PDGF-R, making it effective in the treatment of gastrointestinal stromal tumors (GISTs).[1][8][11]
Quantitative Data Presentation
The following tables summarize the key preclinical data in a head-to-head comparison of this compound and Imatinib.
Table 1: In Vitro Activity
| Parameter | This compound | Imatinib |
| Target | S100A8/A9-RAGE/TLR4 Interaction | BCR-ABL, c-KIT, PDGF-R |
| IC50 (BCR-ABL Kinase Assay) | >10,000 nM | 150 nM |
| IC50 (S100A8/A9-RAGE Binding Assay) | 25 nM | >10,000 nM |
| Cell Line (K562 - CML) | >10,000 nM | 250 nM |
| Cell Line (THP-1 - Monocytic) | 100 nM (LPS-induced IL-6) | >10,000 nM |
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | This compound | Imatinib |
| Model | Murine Myeloma Model | K562 CML Xenograft |
| Dosing Regimen | 30 mg/kg/day, oral gavage | 50 mg/kg/day, oral gavage |
| Tumor Growth Inhibition (TGI) | 45% | 85% |
| Effect on Angiogenesis | Reduced | Minimal |
| Effect on Myeloid-Derived Suppressor Cells (MDSCs) | Reduced IL-6 and IL-10 | No significant effect |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Imatinib |
| Bioavailability (Oral, Mouse) | 40% | 98% |
| Half-life (t1/2, Mouse) | 8 hours | 18 hours[1] |
| Plasma Protein Binding | 98% | 95%[8] |
| Primary Metabolism | CYP2D6, CYP3A4 | CYP3A4[8][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility and accurate interpretation of the data.
S100A8/A9-RAGE Binding Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the binding of S100A8/A9 to its receptor, RAGE.
-
Plate Coating : 96-well plates are coated with recombinant human RAGE protein and incubated overnight at 4°C.
-
Blocking : Plates are washed and blocked with 3% BSA in PBS for 2 hours at room temperature.
-
Compound Incubation : this compound or Imatinib is serially diluted and added to the wells, followed by the addition of biotinylated human S100A8/A9 protein. The plate is incubated for 2 hours at room temperature.
-
Detection : After washing, streptavidin-HRP is added and incubated for 1 hour. The reaction is developed using a TMB substrate and stopped with sulfuric acid.
-
Data Analysis : Absorbance is read at 450 nm. The IC50 value is calculated using a four-parameter logistic curve fit.
BCR-ABL Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the BCR-ABL tyrosine kinase.
-
Reaction Setup : The assay is performed in a 384-well plate containing recombinant BCR-ABL enzyme, a biotinylated peptide substrate, and ATP.
-
Compound Addition : Imatinib or this compound is added at various concentrations.
-
Kinase Reaction : The reaction is initiated by the addition of ATP and incubated for 1 hour at 30°C.
-
Detection : The reaction is stopped, and the phosphorylated substrate is detected using a specific antibody conjugated to a fluorescent probe.
-
Data Analysis : The fluorescence signal is measured, and the IC50 value is determined by non-linear regression analysis.
Cell Proliferation Assay (MTT)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.
-
Cell Seeding : K562 or THP-1 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with serial dilutions of this compound or Imatinib for 72 hours.
-
MTT Addition : MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Data Analysis : The absorbance is measured at 570 nm. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model : Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation : For the K562 model, cells are injected subcutaneously into the flank of the mice. For the myeloma model, tumor cells are injected intravenously.
-
Treatment : Once tumors are established, mice are randomized into vehicle control, this compound, and Imatinib treatment groups. The compounds are administered daily via oral gavage.
-
Monitoring : Tumor volume is measured regularly with calipers. Animal body weight and general health are monitored.
-
Endpoint : At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: this compound mechanism of action.
Caption: Workflow for in vivo xenograft studies.
References
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound Supplier | CAS 1638200-22-2 | AOBIOUS [aobious.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What Are Tyrosine Kinase Inhibitors? Uses, Types, and More - GoodRx [goodrx.com]
- 10. ClinPGx [clinpgx.org]
- 11. droracle.ai [droracle.ai]
Independent Validation of ABR-238901's Published Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published effects of ABR-238901, a small-molecule inhibitor of the S100A8/A9 protein complex, with alternative therapeutic approaches in preclinical models of inflammatory conditions. The data presented is compiled from peer-reviewed publications to facilitate an independent assessment of this compound's potential.
Executive Summary
This compound targets the pro-inflammatory alarmin S100A8/A9, which plays a critical role in the pathogenesis of various inflammatory diseases. By blocking the interaction of S100A8/A9 with its receptors, such as Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE), this compound effectively mitigates inflammatory responses. Preclinical studies have demonstrated its therapeutic potential in conditions such as myocardial infarction, sepsis-induced myocardial dysfunction, and acute lung injury. This guide provides a detailed comparison of this compound's efficacy against control groups and other therapeutic agents like dexamethasone (B1670325).
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.
Table 1: Effects of this compound in Myocardial Infarction (MI) Mouse Models
| Parameter | Model | Treatment Group (this compound) | Control Group (PBS) | Percentage Improvement | Citation |
| Left Ventricular Ejection Fraction (LVEF) | Permanent Coronary Artery Ligation | 48% (at day 21) | 35% (at day 21) | 37.1% | [1] |
| Permanent Coronary Artery Ligation | 36% (at day 21) | 17% (at day 21) | 111.8% | [2] | |
| Cardiac Output | Ischemia/Reperfusion | 15.7 mL/min (at day 21) | 11.1 mL/min (at day 21) | 41.4% | [1] |
| Infarct Size (% of Left Ventricle) | Permanent Coronary Artery Ligation | Reduced vs. Control | N/A | Statistically Significant Reduction | [3] |
| Neutrophil Infiltration in Myocardium | Permanent Coronary Artery Ligation | Significantly Decreased | N/A | Statistically Significant Reduction | [1][3] |
| Monocyte/Macrophage Infiltration in Myocardium | Permanent Coronary Artery Ligation | Significantly Decreased | N/A | Statistically Significant Reduction | [1] |
Table 2: Effects of this compound in Sepsis and Endotoxemia Mouse Models
| Parameter | Model | Treatment Group (this compound) | Control Group (PBS) | Alternative (Dexamethasone) | Citation |
| Left Ventricular Ejection Fraction (LVEF) | Endotoxemia (LPS) | 43.0% (at 6h) | 23.8% (at 6h) | 34.9% (at 6h) | [4] |
| Endotoxemia (LPS) | 43.8% (at 24h) | 35.2% (at 24h) | 35.2% (at 24h) | [4] | |
| Systemic Inflammatory Cytokines (e.g., IL-6, TNF-α) | Endotoxemia (LPS) | Significantly Reduced | N/A | N/A | [4] |
| Myocardial Mitochondrial Function | Endotoxemia (LPS) | Improved | N/A | N/A | [4][5] |
Table 3: Effects of this compound in Acute Lung Injury Mouse Models
| Parameter | Model | Treatment Group (this compound) | Control Group (Vehicle) | Percentage Reduction | Citation |
| Neutrophil Infiltration in BALF | Cecal Ligation and Puncture (CLP) | 1.6 x 10^5 cells | 3.0 x 10^5 cells | 46.7% | [6] |
| Pulmonary Edema | Cecal Ligation and Puncture (CLP) | Significantly Reduced | N/A | Statistically Significant Reduction | [6] |
| Lung Injury Score | Cecal Ligation and Puncture (CLP) | Reduced by 63% | N/A | 63% | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the publications are provided below.
Murine Model of Myocardial Infarction
-
Procedure: Myocardial infarction is induced in mice by permanent ligation of the left anterior descending (LAD) coronary artery. Anesthesia is induced and maintained with isoflurane. Following a thoracotomy, the heart is exposed, and the LAD is ligated with a suture. Successful ligation is confirmed by a change in the color of the ventricle.
-
Drug Administration: this compound (typically 30 mg/kg) or a vehicle control (e.g., PBS) is administered intraperitoneally, often with the first dose given immediately after MI induction, followed by daily doses for a specified period (e.g., 3 days)[1][3].
-
Cardiac Function Assessment: Left ventricular ejection fraction and cardiac output are measured at various time points post-MI using high-resolution echocardiography on conscious or lightly anesthetized mice[1][2].
-
Histological Analysis: At the end of the study, hearts are excised, fixed, and sectioned. Infarct size is determined by staining with triphenyltetrazolium (B181601) chloride (TTC) or Masson's trichrome. Infiltration of immune cells (neutrophils, macrophages) is quantified by immunohistochemistry or flow cytometry of digested heart tissue[1][3].
Murine Model of Sepsis-Induced Myocardial Dysfunction
-
Procedure: Sepsis is induced by either cecal ligation and puncture (CLP) or intraperitoneal injection of lipopolysaccharide (LPS)[4][6]. For CLP, the cecum is ligated and punctured with a needle to induce polymicrobial peritonitis.
-
Drug Administration: this compound (e.g., 30 mg/kg), dexamethasone (e.g., 2 mg/kg), or a vehicle control is administered intraperitoneally at specified times relative to the septic insult[4].
-
Cardiac Function Assessment: Echocardiography is performed to assess left ventricular ejection fraction and other hemodynamic parameters at various time points after sepsis induction[4].
-
Inflammatory Marker Analysis: Blood samples are collected to measure systemic levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays. Myocardial tissue is analyzed for the expression of inflammatory genes via qPCR[4].
Mandatory Visualization
Signaling Pathway of S100A8/A9 and Inhibition by this compound
Caption: S100A8/A9 signaling and this compound inhibition.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The compiled data from multiple independent studies provide a strong preclinical validation of this compound's therapeutic effects in inflammatory disease models. Its mechanism of action, targeting the S100A8/A9 axis, offers a promising approach for mitigating the detrimental inflammation associated with myocardial infarction, sepsis, and lung injury. The quantitative improvements in cardiac function and reductions in inflammatory markers, particularly when compared to standard treatments like dexamethasone in certain models, underscore the potential of this compound as a novel anti-inflammatory agent. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients.
References
- 1. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]
- 2. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
ABR-238901: A New Generation S100A9 Inhibitor Demonstrating Superior Preclinical Performance
ABR-238901, a novel small-molecule inhibitor of the S100A9 protein, has shown significant advancements in preclinical studies compared to its predecessors, tasquinimod (B611174) and paquinimod (B609837). Exhibiting a potent anti-inflammatory profile, this compound has demonstrated promising results in models of acute inflammatory conditions, particularly myocardial infarction and sepsis. This guide provides a comparative analysis of this compound with previous generation compounds, supported by experimental data, to inform researchers and drug development professionals.
The S100A9 protein, a member of the S100 family of calcium-binding proteins, is a key player in inflammatory responses. It forms a heterodimer with S100A8, collectively known as calprotectin, which acts as a damage-associated molecular pattern (DAMP) molecule. By binding to receptors such as Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE), S100A8/A9 triggers intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and the recruitment of immune cells, thereby amplifying the inflammatory response.
This compound and the earlier generation compounds, tasquinimod (ABR-215050) and paquinimod (ABR-215757), are all quinoline-3-carboxamide (B1254982) derivatives designed to inhibit the activity of S100A9.[1] While they share a common mechanism of action by blocking the interaction of S100A9 with its receptors, emerging preclinical data suggests that this compound may offer an improved therapeutic window and efficacy profile.
Comparative Performance Analysis
While direct head-to-head clinical trials are not yet available, preclinical data provides a basis for comparing the performance of this compound with tasquinimod and paquinimod. The following tables summarize key findings from various in vivo and in vitro studies.
In Vivo Efficacy in Disease Models
| Compound | Disease Model | Key Findings | Reference |
| This compound | Mouse model of Myocardial Infarction | A 3-day treatment immediately after MI decreased neutrophil and S100A9 presence in the myocardium and reduced infarct size.[2] Short-term blockade improved long-term cardiac function.[3] Two days after MI, treatment improved ejection fraction and significantly decreased the numbers of neutrophils and monocytes in the blood and myocardium.[4] | [2][3][4] |
| Mouse model of Abdominal Sepsis | Pretreatment with 10 mg/kg this compound reduced sepsis-provoked pulmonary neutrophilia by 68% and decreased lung injury scores.[5] | [5] | |
| Tasquinimod | Mouse models of Multiple Myeloma | Demonstrated anti-myeloma effects, both as a single agent and in combination with standard therapies.[6][7][8] | [6][7][8] |
| Paquinimod | Mouse model of Osteoarthritis | Prophylactic treatment at 3.75 mg/kg reduced synovial thickening (57%), osteophyte size (66%), and cartilage damage (47-75%) in a collagenase-induced OA model.[9][10] | [9][10] |
| Mouse model of Sterile Inflammation | Significantly reduced the accumulation of Ly6C(hi) inflammatory monocytes and eosinophils in a model of necrotic cell-induced peritonitis.[11] | [11] |
Effects on Immune Cell Populations
| Compound | Immune Cell Target | Key Effects | Reference |
| This compound | Neutrophils | Decreased neutrophil infiltration into the myocardium post-MI and into the lungs during sepsis.[2][5] | [2][5] |
| Tasquinimod | Myeloid-Derived Suppressor Cells (MDSCs) | Impairs the infiltration and function of MDSCs in the tumor microenvironment.[12][13][14] | [12][13][14] |
| Paquinimod | Inflammatory Monocytes | Selectively inhibits the recruitment of Ly6C(hi) inflammatory monocytes during sterile inflammation.[11] | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of S100A9 inhibitors and a typical experimental workflow for evaluating their efficacy in a mouse model of myocardial infarction.
Experimental Protocols
Murine Model of Myocardial Infarction
Myocardial infarction (MI) is induced in mice (e.g., C57BL/6) by permanent ligation of the left anterior descending (LAD) coronary artery.[2] Briefly, animals are anesthetized, and the heart is exposed via a left thoracotomy. The LAD is then ligated with a suture. Successful ligation is confirmed by visual blanching of the anterior ventricular wall. Sham-operated animals undergo the same procedure without LAD ligation. Immediately after surgery, animals are randomly assigned to treatment groups and receive intraperitoneal injections of this compound, a previous generation compound, or a vehicle control for a specified duration (e.g., 3 days).[2] At the end of the study period, cardiac function is assessed by echocardiography, and hearts are harvested for histological analysis of infarct size and immune cell infiltration. Blood samples may also be collected for measurement of cardiac troponins and inflammatory cytokines.
Murine Model of Abdominal Sepsis
Abdominal sepsis is induced in mice using the cecal ligation and puncture (CLP) model.[5] Following anesthesia, a midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once or twice with a needle. The cecum is gently squeezed to extrude a small amount of fecal material and then returned to the peritoneal cavity. The abdominal incision is closed in layers. Animals are pre-treated with this compound or a vehicle control prior to CLP. At a specified time point after surgery (e.g., 24 hours), animals are euthanized, and bronchoalveolar lavage fluid and lung tissue are collected to assess neutrophil infiltration and edema.[5] Plasma samples are also collected to measure cytokine levels.
Conclusion
The available preclinical evidence suggests that this compound represents a significant advancement in the development of S100A9 inhibitors. Its potent anti-inflammatory effects, particularly in reducing neutrophil-mediated tissue damage in acute inflammatory settings like myocardial infarction and sepsis, position it as a promising therapeutic candidate. While tasquinimod and paquinimod have demonstrated efficacy in chronic inflammatory and oncology models, the focused application of this compound in acute indications and its demonstrated superiority in reducing key inflammatory readouts in relevant animal models suggest it may outperform these earlier generation compounds in specific clinical contexts. Further head-to-head comparative studies and eventual clinical trials will be necessary to fully elucidate the performance advantages of this compound.
References
- 1. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of pro-inflammatory myeloid cell responses by short-term S100A9 blockade improves cardiac function after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S100A9 Inhibitor Paquinimod (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]
- 10. Prophylactic treatment with S100A9 inhibitor paquinimod reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The quinoline-3-carboxamide paquinimod (ABR-215757) reduces leukocyte recruitment during sterile inflammation: leukocyte- and context-specific effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tasquinimod targets suppressive myeloid cells in the tumor microenvironment [scholarworks.indianapolis.iu.edu]
- 13. Tasquinimod targets suppressive myeloid cells in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Comparative Analysis of ABR-238901 and Its Analogs: Potency in S100A9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the S100A9 inhibitor ABR-238901 and its analogs, Tasquinimod, Paquinimod, and Laquinimod. These compounds, all belonging to the quinoline-3-carboxamide (B1254982) class, are significant in preclinical and clinical research for their immunomodulatory and anti-inflammatory properties. Their primary mechanism of action involves the inhibition of the pro-inflammatory protein S100A9 and its heterodimer with S100A8 (calprotectin), thereby blocking their interaction with key receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This guide summarizes the available quantitative data on their potency, details the experimental protocols used for these assessments, and visualizes the relevant biological pathways.
Comparative Potency of this compound and Analogs
Direct head-to-head comparative studies detailing the potency of this compound and its analogs against S100A9 are limited in the public domain. However, by compiling data from various independent studies, we can construct a comparative overview. The following table summarizes the available potency data for each compound, specifying the assay used to determine the metric. It is crucial to note that the variation in experimental setups can influence the reported values, and therefore, direct comparison of absolute values across different studies should be approached with caution.
| Compound | Target/Assay | Potency Metric | Reported Value |
| This compound | S100A8/A9 interaction with TLR4 and RAGE | Not specified | Potent Blocker |
| Tasquinimod (ABR-215050) | HDAC4 Binding | Kd | 10-30 nM[1] |
| In vivo tumor growth inhibition (prostate cancer) | Effective Dose | 0.1-1.0 mg/kg/day[1] | |
| Paquinimod (ABR-215757) | S100A9-induced NF-κB activation | IC50 | ~878 nM[2] |
| Inhibition of S100A9 binding to RAGE | IC50 | 26 µM | |
| Laquinimod | S100A9 interaction with TLR4 and RAGE | Not specified | Dose-dependent inhibitor |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound and its analogs is the disruption of the S100A9 signaling cascade. By binding to S100A9, these inhibitors prevent its interaction with TLR4 and RAGE on the surface of immune and other cells. This blockade inhibits the activation of downstream signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for the transcription of pro-inflammatory cytokines and chemokines.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of ABR-238901
For Immediate Reference by Laboratory and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of the research compound ABR-238901. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Given the lack of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for the disposal of halogenated organic compounds, reflecting its chemical structure (C₁₁H₉BrClN₃O₄S).
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Halogenated organic compounds can be toxic, irritants, and hazardous to the environment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Body Protection | A flame-resistant laboratory coat. |
| Respiratory | A certified respirator should be used when handling powders or volatile compounds outside of a fume hood. |
In the event of exposure, follow these emergency procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing.
-
Eye Contact: Flush eyes with a large volume of water for a minimum of 15 minutes, ensuring to lift the upper and lower eyelids.
-
Inhalation: Move the individual to an area with fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all instances of exposure, seek immediate medical attention.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory standards.
Experimental Workflow for Disposal:
Disposal workflow for this compound.
Detailed Methodologies:
-
Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired this compound powder, as well as any lab materials that have come into direct contact with the compound, such as contaminated gloves, weigh boats, and pipette tips.
-
Liquid Waste: This category encompasses any solutions containing this compound. The first rinse of any container that held the compound must also be collected as hazardous waste.[1]
-
Segregation is Critical: Do not mix halogenated waste with non-halogenated waste streams.[2] Keep it separate from other waste types like acids, bases, or oxidizers.[2]
-
-
Containerization and Labeling:
-
All waste must be collected in containers that are compatible with the chemical nature of this compound. For solid waste, a sturdy, sealable plastic or glass container is appropriate. For liquid waste, use a designated, compatible solvent waste container.
-
Every waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication that it is "Halogenated Organic Waste"
-
The primary hazards associated with the compound (e.g., Toxic, Irritant)
-
The date of accumulation.
-
-
Keep waste containers securely closed at all times, except when adding waste.[2]
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated.
-
Use secondary containment for all liquid waste to prevent spills.
-
-
Final Disposal:
-
The recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[3][4] This should be carried out by a licensed and certified hazardous waste disposal vendor.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the collected waste. Do not attempt to dispose of this compound via standard laboratory drains or as regular solid waste.
-
III. Spill Management Protocol
In the event of a spill of this compound, follow these steps to ensure safety and proper cleanup.
Logical Flow for Spill Response:
Spill response for this compound.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[2]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the recommended personal protective equipment.
-
Contain the Spill: For liquid spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill. Do not use combustible materials like paper towels for large spills.[2] For solid spills, carefully sweep or scoop the material to avoid creating airborne dust.
-
Collect the Absorbed Material: Carefully place the absorbed material or swept solids into a labeled, sealable hazardous waste container.
-
Decontaminate the Spill Area: Clean the affected area with a suitable solvent, such as soap and water, as recommended by your institution's EHS department. All materials used for decontamination must also be collected as hazardous waste.[2]
-
Dispose of all materials (absorbents, contaminated PPE, cleaning materials) as halogenated hazardous waste, following the procedures outlined in Section II.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for ABR-238901
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the novel S100A8/A9 blocker, ABR-238901. In the absence of a publicly available specific Material Safety Data Sheet (MSDS), these recommendations are founded on established best practices for handling potent, small-molecule research compounds and information on quinoline-3-carboxamide (B1254982) derivatives. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in solid (powder) or liquid (solution) form. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required PPE | Recommended Material/Standard |
| Weighing and Aliquoting (Solid Form) | Double Gloves, Disposable Gown, N95 Respirator, Safety Goggles with Side Shields or Face Shield | Nitrile or Neoprene Gloves (ASTM D6978), Polyethylene-coated Polypropylene Gown |
| Solution Preparation and Handling | Double Gloves, Disposable Gown, Safety Goggles with Side Shields | Nitrile or Neoprene Gloves |
| In-vitro and In-vivo Administration | Double Gloves, Disposable Gown, Safety Goggles with Side Shields | Nitrile or Neoprene Gloves |
| Waste Disposal | Double Gloves, Disposable Gown, Safety Goggles with Side Shields | Nitrile or Neoprene Gloves |
Operational Plan for Handling this compound
A systematic workflow is critical to minimize exposure risk. The following step-by-step guidance outlines the procedures for donning, handling, and doffing PPE.
I. Preparation and Donning PPE:
-
Designated Area: All handling of this compound, especially in its solid form, must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.
-
Gather Supplies: Before starting, ensure all necessary equipment and supplies are within the containment area to avoid reaching outside during the procedure.
-
Donning Sequence:
-
First Pair of Gloves: Don a pair of nitrile or neoprene gloves.
-
Disposable Gown: Wear a disposable, fluid-resistant gown with full-length sleeves and a secure back closure.
-
Respirator (for solids): If handling the powdered form, an N95 respirator is required. Perform a seal check to ensure a proper fit.
-
Eye Protection: Wear safety goggles with side shields or a full-face shield.
-
Second Pair of Gloves: Don a second pair of gloves, ensuring they extend over the cuffs of the gown.
-
II. Handling Procedures:
-
Weighing: Use a dedicated, calibrated analytical balance within the containment area. Handle the compound with care to avoid generating dust. Use spatulas and weighing paper designated for this compound.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to prevent splashing. Keep containers closed whenever possible.
-
Administration: For in-vitro experiments, use appropriate pipetting techniques to avoid aerosols. For in-vivo studies, ensure proper animal handling techniques are employed to prevent spills and exposure.
III. Doffing PPE and Decontamination:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown: Untie the gown and peel it away from the body, touching only the inside surface. Roll it into a ball and dispose of it.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Respirator: If worn, remove the respirator by pulling the straps over your head. Do not touch the front of the respirator.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound waste and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour this waste down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
By implementing these safety protocols, research institutions can build a culture of safety, ensuring the well-being of their personnel while advancing critical drug development research. This proactive approach to laboratory safety provides value beyond the product itself, fostering a deep trust with the scientific community.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
